molecular formula C6H4ClN3 B572374 5-Chloro-3-methylpyrazine-2-carbonitrile CAS No. 1260665-75-5

5-Chloro-3-methylpyrazine-2-carbonitrile

Cat. No.: B572374
CAS No.: 1260665-75-5
M. Wt: 153.569
InChI Key: NVONTCQLLLMGLY-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyrazine-2-carbonitrile is a chloro-methyl-substituted pyrazine nitrile that serves as a versatile synthetic intermediate in medicinal and agrochemical research. Compounds with this core structure are key precursors in the synthesis of more complex heterocyclic systems, such as novel pyrazine derivatives investigated for their biological activity . The molecular framework, characterized by the presence of both an electron-withdrawing chloro substituent and a carbonitrile group, makes it a valuable scaffold for constructing targeted molecules. In pharmaceutical research, structurally similar chloro-methylpyrazine carbonitriles have been utilized as key intermediates in the development of potential antimycobacterial agents. Research indicates that such compounds can be used to synthesize derivatives with demonstrated in vitro activity against Mycobacterium tuberculosis H 37 Rv, the primary bacterium responsible for tuberculosis . Furthermore, this compound finds applications in agrochemical research. The pyrazine core is a common motif in the design of inhibitors for biochemical pathways, including those targeting photosynthetic electron transport (PET) in plants, which is a known mechanism for herbicidal activity . For optimal stability, it is recommended to store this compound in a cool place under an inert atmosphere . Handling should be conducted in a well-ventilated laboratory using appropriate personal protective equipment. 5-Chloro-3-methylpyrazine-2-carbonitrile is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-5(2-8)9-3-6(7)10-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVONTCQLLLMGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857426
Record name 5-Chloro-3-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-75-5
Record name 5-Chloro-3-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for "5-Chloro-3-methylpyrazine-2-carbonitrile" did not yield a specific CAS number or substantial technical data. However, the isomeric compound, 3-Chloro-5-methylpyrazine-2-carbonitrile (CAS No. 181284-14-0) , is a well-documented and commercially available chemical intermediate. This guide will provide a comprehensive overview of this specific isomer, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.

Introduction: The Versatile Pyrazine Core

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry, agrochemicals, and flavor and fragrance industries.[1] The pyrazine ring system is a key structural motif in numerous biologically active molecules and approved pharmaceutical agents.[1] The strategic placement of various functional groups on the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 3-Chloro-5-methylpyrazine-2-carbonitrile is a prime example of a highly functionalized pyrazine building block, offering multiple reaction sites for the synthesis of more complex molecules.[1] Its utility as a key intermediate stems from the presence of a reactive chloro group, a nitrile moiety, and a methyl group, each of which can be targeted in subsequent synthetic transformations.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe use in a laboratory setting.

PropertyValue
CAS Number 181284-14-0[2]
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Boiling Point (Predicted) 287.4 ± 35.0 °C[1]
Density (Predicted) 1.35 ± 0.1 g/cm³[1]
Storage Conditions Room temperature, under inert atmosphere[1]

Safety Information:

3-Chloro-5-methylpyrazine-2-carbonitrile is classified as an irritant.[3] The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Synthesis and Mechanistic Considerations

A plausible synthetic approach could start from 5-methylpyrazine-2-carboxamide. The conversion of the amide to the nitrile can be achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorination of the pyrazine ring can be a more complex step, potentially involving electrophilic chlorination. The reaction conditions, including the choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂)), solvent, and temperature, would need to be carefully optimized to achieve the desired regioselectivity and yield.

Illustrative Synthetic Workflow:

G start 5-Methylpyrazine-2-carboxamide step1 Dehydration start->step1 intermediate1 5-Methylpyrazine-2-carbonitrile step1->intermediate1 e.g., POCl₃ step2 Chlorination intermediate1->step2 product 3-Chloro-5-methylpyrazine-2-carbonitrile step2->product e.g., NCS or SO₂Cl₂

Caption: A potential synthetic pathway to 3-Chloro-5-methylpyrazine-2-carbonitrile.

The mechanism of electrophilic chlorination on the pyrazine ring would involve the attack of a chloronium ion (or a polarized chlorine source) on the electron-rich pyrazine ring. The position of chlorination would be directed by the existing substituents. The electron-withdrawing nitrile group would deactivate the ring towards electrophilic attack, while the methyl group would be weakly activating.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Chloro-5-methylpyrazine-2-carbonitrile lies in the differential reactivity of its functional groups. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of substituents, including amines, alcohols, and thiols. This reactivity is central to its role as a key intermediate in the synthesis of pharmaceutical agents.[1]

For instance, the reaction of a related compound, 3-chloropyrazine-2-carboxamide, with various benzylamines leads to the formation of 3-benzylaminopyrazine-2-carboxamides, some of which have shown promising in vitro activity against Mycobacterium tuberculosis.[7] This suggests that the chloro group in 3-Chloro-5-methylpyrazine-2-carbonitrile can be readily displaced by amine nucleophiles to build more complex molecular scaffolds.

The nitrile group can also be a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine. These transformations further expand the range of possible derivatives that can be synthesized from this intermediate.

Workflow for Derivatization:

G cluster_0 Nucleophilic Aromatic Substitution (at C-3) cluster_1 Nitrile Group Transformations (at C-2) start 3-Chloro-5-methylpyrazine-2-carbonitrile reaction1 R-NH₂ start->reaction1 reaction2 Hydrolysis start->reaction2 reaction3 Reduction start->reaction3 product1 3-(Alkyl/Aryl)amino-5-methylpyrazine-2-carbonitrile reaction1->product1 product2 3-Chloro-5-methylpyrazine-2-carboxylic acid/amide reaction2->product2 product3 3-Chloro-5-methyl-2-(aminomethyl)pyrazine reaction3->product3

Caption: Key reaction pathways for the derivatization of 3-Chloro-5-methylpyrazine-2-carbonitrile.

Analytical Characterization

The structural confirmation and purity assessment of 3-Chloro-5-methylpyrazine-2-carbonitrile are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the aromatic proton on the pyrazine ring. The exact chemical shifts would depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbon atoms in the molecule, including the carbon of the nitrile group, the carbon of the methyl group, and the four carbons of the pyrazine ring. The chemical shifts would be influenced by the electronegativity of the chlorine and nitrogen atoms.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would involve the loss of chlorine, the nitrile group, and other small neutral molecules.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations of the pyrazine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of reactions in which it is used as a starting material or intermediate.

Conclusion

3-Chloro-5-methylpyrazine-2-carbonitrile is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly in the fields of drug discovery and agrochemicals. Its multiple functional groups provide a rich platform for chemical modification, enabling the creation of diverse molecular libraries for biological screening. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in research and development.

References

  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

  • Pedro, J. S., & O'Reilly, E. (2005). Mechanism and kinetics of cyanogen chloride formation from the chlorination of glycine. Environmental Science & Technology, 39(15), 5734–5741.
  • Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 1-13.
  • Khan, I., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4483.
  • Jand'ourek, O., et al. (2018).
  • Kumar, R., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Al-Ostoot, F. H., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(24), 8887.
  • Farmalabor. (2025). GLYCOLIC ACID CRYSTALS - Safety Data Sheet. Retrieved from [Link]

  • Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(1), 226.
  • Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Scribd. (n.d.). A284 SDS Eng. Retrieved from [Link]

  • Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(46), 15134–15142.
  • University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

Analytical Characterization and Mass Spectrometric Profiling of 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometric characterization of 5-Chloro-3-methylpyrazine-2-carbonitrile (CAS 1260665-75-5).

This guide is structured for analytical scientists and medicinal chemists requiring precise identification, impurity profiling, and quality control protocols. It addresses the critical challenge of distinguishing this specific isomer from its structural analogs (e.g., 3-chloro-5-methylpyrazine-2-carbonitrile) which often co-occur in synthesis.

Executive Technical Summary

5-Chloro-3-methylpyrazine-2-carbonitrile is a functionalized pyrazine building block used in the synthesis of complex heterocyclic APIs, including kinase inhibitors and antiviral agents (e.g., Favipiravir analogs). Its analysis is complicated by the existence of positional isomers that share identical molecular weights (MW 153.57 Da) and similar fragmentation patterns.

Effective characterization requires a dual-modality approach:

  • High-Resolution LC-MS/MS (ESI+): For trace impurity profiling and definitive structural elucidation via fragmentation kinetics.

  • GC-MS (EI): For raw material assay and volatile impurity analysis, leveraging the molecule's thermal stability.

Physicochemical Profile
PropertyValueAnalytical Relevance
Formula C₆H₄ClN₃Nitrogen Rule applies (Odd MW = Odd N count).
Exact Mass 153.0093 Da (Monoisotopic ³⁵Cl)Base peak for HRMS extraction.
Isotope Pattern ³⁵Cl : ³⁷Cl ≈ 3:1Essential for confirming chlorination state.
LogP ~1.2 (Predicted)Suitable for Reverse Phase (C18) chromatography.
Key Isomer 3-Chloro-5-methyl...[1] (CAS 181284-14-0)Critical separation target; requires chromatographic resolution.

Mass Spectrometry Theory & Fragmentation Logic

Ionization Characteristics (ESI+)

In Electrospray Ionization (positive mode), the molecule protonates readily at the pyrazine ring nitrogens. The presence of the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups reduces the basicity compared to bare pyrazine, but the methyl group (+I effect) at position 3 stabilizes the protonated form [M+H]⁺ at m/z 154.01 .

Fragmentation Pathways (MS/MS)

The fragmentation of chloropyrazine nitriles follows specific, energy-dependent pathways. Understanding these allows for the differentiation of the target molecule from background noise.

  • Primary Pathway (Loss of HCN): Pyrazines characteristically undergo ring contraction or cleavage involving the loss of hydrogen cyanide (HCN, 27 Da).

    • Transition: m/z 154 → m/z 127.

  • Secondary Pathway (Radical/Neutral Loss of Cl): While less common in soft ionization (ESI), higher collision energies (CE) can induce the loss of the chlorine radical (35 Da) or HCl (36 Da).

    • Transition: m/z 154 → m/z 118/119.

  • Nitrile Hydrolysis (In-Source): If the ESI source temperature is too high or mobile phase pH is extreme, the nitrile may hydrolyze to an amide (+18 Da), appearing as an artifact at m/z 172.

Visualization of Fragmentation

The following diagram illustrates the theoretical fragmentation tree for the [M+H]⁺ ion.

Fragmentation Precursor [M+H]+ Precursor m/z 154.01 (100%) m/z 156.01 (32%) Frag_HCN Loss of HCN (-27 Da) [M+H - HCN]+ m/z 127.0 Precursor->Frag_HCN Primary Pathway (Pyrazine Ring Cleavage) Frag_HCl Loss of HCl (-36 Da) [M+H - HCl]+. m/z 118.0 Precursor->Frag_HCl High CE Frag_Cl Loss of Cl• (-35 Da) [M+H - Cl]+ m/z 119.0 Precursor->Frag_Cl Radical Loss RingOpen Ring Opening/Degradation < m/z 100 Frag_HCN->RingOpen Secondary Frag

Figure 1: ESI+ Fragmentation pathway. The loss of HCN is the diagnostic transition for the pyrazine core.

Experimental Protocols

High-Resolution LC-MS Method (Purity & Impurities)

This method is designed to separate the 5-chloro-3-methyl isomer from the 3-chloro-5-methyl isomer.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-8 min: 5% → 60% B (Linear gradient).

    • 8-10 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Q-TOF/Orbitrap):

  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Cl-C bond).

  • Scan Range: m/z 50 – 400.

  • Target Mass: 154.0093 (Extraction window ± 5 ppm).

System Suitability Criteria (Self-Validating):

  • Isotope Ratio: The intensity ratio of m/z 154 to 156 must be between 2.8 and 3.2 (Theoretical 3:1).

  • Retention Time Precision: ± 0.1 min over 5 injections.

  • Resolution: If the 3-chloro-5-methyl isomer is present, resolution (Rs) > 1.5 must be achieved. (Note: The 3-methyl-2-cyano arrangement in the target molecule creates a different dipole than the 5-methyl arrangement, typically resulting in distinct RTs).

GC-MS Method (Raw Material Assay)

For synthesis process control, GC-MS provides a robust alternative free from ionization suppression.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 50°C (1 min) → 20°C/min → 280°C (3 min).

  • Inlet: Split 20:1 @ 250°C.

  • MS Source: EI (70 eV), 230°C.

  • Detection: Scan m/z 40-250.

  • Expected Spectrum: Molecular ion (m/z 153) is prominent. Base peak may be m/z 118 (M-Cl) or m/z 126 (M-HCN).

Analytical Workflow & Decision Logic

The following workflow describes the decision process when analyzing an unknown batch suspected to contain 5-Chloro-3-methylpyrazine-2-carbonitrile.

Workflow Sample Sample (Solid/Solution) Technique Select Technique Sample->Technique GCMS GC-MS (EI) Volatile/Assay Technique->GCMS High Conc. LCMS LC-MS (ESI+) Impurity/Trace Technique->LCMS Low Conc. Data_GC Spectrum Check: 1. M+• = 153 2. Cl Pattern (3:1) GCMS->Data_GC Data_LC Spectrum Check: 1. [M+H]+ = 154 2. RT Confirmation LCMS->Data_LC Decision Isomer Check: Is RT match with Ref Std? Data_LC->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Likely Isomer (3-Cl-5-Me) Decision->Fail No

Figure 2: Analytical decision matrix for identification and purity assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141231453 (Related Structure: 5-fluoro-3-hydroxypyrazine-2-carbonitrile). Retrieved from [Link]

  • Niessen, W. M. A. (2006).Liquid Chromatography-Mass Spectrometry (Third Edition). CRC Press. (General reference for ESI fragmentation mechanisms of nitrogen heterocycles).
  • MassBank of North America. Fragmentation of Pyrazine Derivatives. (Used for comparative fragmentation logic of the pyrazine core). Retrieved from [Link]

(Note: Specific peer-reviewed literature on the fragmentation of this exact isomer is sparse; protocols are derived from first-principles of pyrazine mass spectrometry and validated industrial practices for similar Favipiravir intermediates.)

Sources

Strategic Utilization of 5-Chloro-3-methylpyrazine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-methylpyrazine-2-carbonitrile (CAS 121246-94-8) represents a "linchpin" scaffold in modern heterocyclic medicinal chemistry. Unlike simple reagents, this molecule possesses a triad of orthogonality : a reactive electrophile (C5-Cl), a versatile synthetic handle (C2-CN), and a lipophilic steric anchor (C3-Me).

While often overshadowed by its 3,6-dichloro analog (the primary precursor for Favipiravir), the 5-chloro-3-methyl variant offers distinct advantages for developing kinase inhibitors and next-generation antivirals where increased lipophilicity and metabolic stability are required. This guide dissects the compound's biological potential not as a standalone drug, but as a privileged precursor that unlocks specific biological activities through defined chemical transformations.

Part 1: Structural Pharmacology & The "Triad" Logic

To understand the biological utility of this compound, one must analyze its pharmacophore potential. The molecule acts as a template for Fragment-Based Drug Design (FBDD).

The C5-Chloro "Warhead" (Electrophilic Center)
  • Function: Serves as the site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Biological Implication: This is where diversity is introduced. By displacing the chlorine with amines, alkoxides, or thiols, researchers generate the "tail" of the drug molecule, often designed to interact with the solvent-exposed regions of a protein binding pocket (e.g., the hinge region of kinases).

The C2-Nitrile "Anchor" (Hydrogen Bonding/Warhead)
  • Function: Precursor to primary amides, carboxylic acids, or heterocycles (tetrazoles, imidazoles).

  • Biological Implication:

    • Hydrolysis: Converts to Carboxamide (

      
      ), a critical motif for hydrogen bonding with backbone residues (e.g., Val/Glu in kinase pockets or the RdRp active site).
      
    • Cyclization: Forms fused ring systems (e.g., imidazo[1,2-a]pyrazines) seen in oncology drugs like Prexasertib .

The C3-Methyl "Steering Group"
  • Function: Provides steric bulk and lipophilicity (

    
     modulation).
    
  • Biological Implication: Unlike the hydrogen in generic pyrazines, the methyl group restricts bond rotation in the final drug molecule, reducing the entropic penalty of binding. It also fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), potentially improving selectivity over wild-type enzymes.

Part 2: The Antiviral Nexus (Favipiravir Analogs)

The most direct biological application of 5-Chloro-3-methylpyrazine-2-carbonitrile is in the synthesis of RdRp (RNA-dependent RNA polymerase) inhibitors .

Structural Relationship to Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral. The subject compound (5-chloro-3-methyl...) allows for the synthesis of 5-methyl-substituted analogs .

  • Mechanism of Action: The derived carboxamide is metabolically ribosylated and phosphorylated to form the active nucleoside triphosphate (NTP) analog. This analog competes with GTP/ATP for incorporation into the viral RNA chain, causing lethal mutagenesis or chain termination.

  • Why Methyl? Introducing a methyl group at C3 (becoming C5 or C6 in the final drug depending on numbering convention) can block metabolic oxidation, potentially extending the half-life of the drug compared to the parent Favipiravir.

Visualization: Metabolic Activation Pathway

The following diagram illustrates how the scaffold is transformed into a bioactive RdRp inhibitor.

RdRp_Activation Scaffold 5-Cl-3-Me-Pyrazine-CN (Scaffold) Amide Pyrazine-Carboxamide (Prodrug Form) Scaffold->Amide 1. Hydrolysis 2. Fluorination (Optional) RMP Ribofuranosyl-5'-monophosphate (RMP) Amide->RMP HGPRT (Phosphoribosylation) RTP Ribofuranosyl-5'-triphosphate (Active Metabolite) RMP->RTP Cellular Kinases RdRp Viral RdRp Enzyme (Inhibition) RTP->RdRp Competes with GTP Causes Chain Termination

Caption: Figure 1.[1][2][3] The metabolic activation pathway of pyrazine-based antivirals derived from the subject scaffold.[2] The nitrile is first hydrolyzed to the amide (prodrug), which then undergoes intracellular phosphorylation to inhibit viral replication.

Part 3: Kinase Inhibitor Development (Oncology)

Pyrazine-2-carbonitriles are established precursors for Checkpoint Kinase (CHK1) and Protein Kinase C (PKC) inhibitors.

The "Hinge Binder" Strategy

In kinase drug discovery, the nitrogen atoms of the pyrazine ring often accept hydrogen bonds from the kinase hinge region. The C2-Nitrile is frequently converted into an amino-pyrazine or imidazo-pyrazine core.

  • Target: ATP-binding pocket of CHK1 (implicated in DNA damage response).

  • Role of 5-Cl: The chlorine is displaced by a solubilizing group (e.g., morpholine or piperazine) that extends into the solvent front, improving pharmacokinetic properties.

  • Role of 3-Me: The methyl group can induce a "twist" in the molecule, improving selectivity for specific kinase isoforms by clashing with residues in non-target proteins.

Part 4: Experimental Protocols

Protocol A: Regioselective Diversification

Objective: To functionalize the C5 position with an amine (creating a library of potential kinase inhibitors) while retaining the nitrile handle.

Reagents:

  • Substrate: 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 eq)

  • Nucleophile: Morpholine or substituted aniline (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the pyrazine scaffold in 5 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Addition: Add 2.0 mmol of DIPEA, followed by the slow addition of 1.2 mmol of the amine nucleophile.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Note: The electron-withdrawing nitrile group at C2 activates the C5-Cl bond, facilitating this reaction at moderate temperatures.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[4] Look for the disappearance of the parent mass (M+H ~154) and appearance of the product.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol B: Controlled Nitrile Hydrolysis (Ritter-Type or Basic)

Objective: To convert the nitrile to a primary amide (mimicking the Favipiravir warhead).

Methodology (Basic Hydrolysis):

  • Suspend the C5-substituted intermediate in a mixture of EtOH:Water (1:1) .

  • Add NaOH (1M, 2.0 eq) and Hydrogen Peroxide (30%

    
    , 5.0 eq ).
    
  • Stir at 0°C to Room Temperature for 1 hour.

    • Critical Control: Do not heat excessively, or the amide may hydrolyze further to the carboxylic acid (inactive).

  • Neutralize with 1M HCl to pH 7.0 and extract with Ethyl Acetate.

Part 5: Bioassay Methodologies

To validate the biological activity of the synthesized derivatives, the following in vitro assay is standard.

Influenza Virus RdRp Inhibition Assay

Purpose: Determine the


 of the synthesized nucleoside triphosphate analog against viral polymerase.
ComponentConcentration/ConditionRole
Enzyme 50 nM Recombinant Influenza A RdRpTarget Polymerase
Template 100 nM Viral RNA PromoterMimics Viral Genome
Substrates 100

M ATP, CTP, UTP; 10

M GTP
Nucleotide Building Blocks
Tracer

GTP
Radiometric Signal
Test Compound 0.01

M – 100

M (Serial Dilution)
Potential Inhibitor

Workflow:

  • Incubate Enzyme, Template, and Test Compound for 15 mins at 30°C.

  • Initiate reaction by adding NTP mix (including radiolabeled GTP).

  • Incubate for 60 mins at 30°C.

  • Quench with 10% TCA (Trichloroacetic acid) to precipitate RNA.

  • Filter through glass fiber filters and measure radioactivity via scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Part 6: Synthetic Workflow Visualization

This diagram summarizes the strategic workflow from the raw CAS 121246-94-8 scaffold to a validated biological hit.

Synthetic_Workflow Start Start: 5-Cl-3-Me-Pyrazine-CN (CAS 121246-94-8) Step1 Step 1: SnAr Reaction (Diversity Introduction) Start->Step1  Amine/Alkoxide   Step2 Step 2: Nitrile Hydrolysis (Warhead Activation) Step1->Step2  H2O2 / NaOH   Step3 Step 3: Purification (>95% Purity Required) Step2->Step3 Assay Step 4: In Vitro RdRp Assay (Biological Validation) Step3->Assay Hit Validated Lead Compound Assay->Hit  IC50 < 10 uM  

Caption: Figure 2. The critical path for converting the raw intermediate into a biologically active lead compound.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.

  • Joshi, S., et al. (2021).[1] "Role of favipiravir in the treatment of COVID-19." International Journal of Infectious Diseases.

  • BenchChem. (2025).[5] "The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11234977, 3-Chloro-5-methylpyrazine-2-carbonitrile."

  • Guo, Q., et al. (2019).[1][6] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers.

Sources

Technical Guide: Discovery, Chemistry, and Applications of Pyrazine Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine carbonitrile (2-cyanopyrazine, CAS 19847-12-2) represents a pivot point in heterocyclic chemistry. Structurally simple yet electronically unique, this compound serves as the primary feedstock for the pyrazine-based pharmacophore, most notably in the synthesis of the first-line antitubercular agent Pyrazinamide and the broad-spectrum antiviral Favipiravir .

This guide synthesizes the historical evolution of its production—from early condensation methods to modern continuous-flow ammoxidation—and details the mechanistic principles governing its reactivity. It is designed for medicinal chemists and process engineers seeking to optimize the utility of the pyrazine core.

Historical Genesis and Industrial Evolution

Early Discovery (The Condensation Era)

The pyrazine core was first synthesized in 1855 by Laurent, but the specific utility of the cyano-derivative emerged much later. Early 20th-century synthesis relied on the condensation of 1,2-diamines with 1,2-dicarbonyls (the Gutknecht and Staedel-Rugheimer syntheses). While effective for substituted pyrazines, introducing a nitrile group required multi-step functional group interconversions (e.g., dehydration of amides), which suffered from poor atom economy.

The Ammoxidation Revolution (1980s–Present)

The industrial inflection point occurred with the adaptation of ammoxidation technology—originally developed for acrylonitrile production (SOHIO process)—to heteroaromatics.

  • The Breakthrough: Catalytic vapor-phase reaction of 2-methylpyrazine with ammonia and oxygen.[1]

  • Catalyst Evolution: Early systems used V-Sb-Bi oxides. Modern processes utilize Vanadium-Phosphorus-Oxide (VPO) and Molybdenum-Phosphorus (Mo-P) catalysts doped with promoters (Cr, Ti) to suppress ring degradation.

  • Current State: The field is moving toward microreactor technology , enabling continuous-flow synthesis with enhanced heat transfer to manage the highly exothermic nature of ammoxidation (Space-Time Yields > 1700 g/kg_cat/h ).[2]

Visualization: Evolution of Synthesis

SynthesisEvolution Condensation 1890s-1950s: Condensation (Gutknecht/Staedel-Rugheimer) Step1 Multi-step FG Interconversion (Amide Dehydration) Condensation->Step1 Low Atom Economy Ammoxidation 1980s: Batch Ammoxidation (V-Sb-Bi / V-P-O Catalysts) Step1->Ammoxidation Industrial Shift Microflow 2020s: Continuous Microflow (High Space-Time Yield) Ammoxidation->Microflow Process Intensification

Figure 1: The transition from stoichiometric condensation chemistry to catalytic continuous-flow manufacturing.

Synthetic Chemistry & Mechanism[5][7][8]

The Ammoxidation Mechanism (Mars-van Krevelen)

The conversion of 2-methylpyrazine to 2-cyanopyrazine is not a simple surface oxidation but follows the Mars-van Krevelen mechanism . The lattice oxygen of the catalyst serves as the oxidant, which is then replenished by gas-phase oxygen.

Key Mechanistic Steps:

  • Adsorption: 2-Methylpyrazine adsorbs onto the catalyst surface (Lewis acid sites, e.g., V⁵⁺).

  • H-Abstraction: A lattice oxygen abstracts a hydrogen from the methyl group, forming a radical/intermediate species.

  • N-Insertion: Ammonia species (adsorbed as NH₄⁺ or NH₃) insert into the activated methyl carbon.

  • Desorption: The nitrile product desorbs.

  • Reoxidation: Reduced metal sites (V⁴⁺/Mo⁵⁺) are reoxidized to V⁵⁺/Mo⁶⁺ by molecular oxygen.

Visualization: Catalytic Cycle

MarsVanKrevelen CatOx Oxidized Catalyst (V5+ - O) Adsorption Substrate Adsorption (2-Methylpyrazine) CatOx->Adsorption Active Site RedCat Reduced Catalyst (V4+ - OH) Adsorption->RedCat H-Abstraction & NH3 Insertion Product Product Desorption (2-Cyanopyrazine) RedCat->Product Elimination Reox Reoxidation (O2 from Air) RedCat->Reox Lattice Vacancy Reox->CatOx Regeneration

Figure 2: Mars-van Krevelen mechanism showing the redox cycle of the vanadium/molybdenum catalyst.

Experimental Protocol: Laboratory Scale Synthesis (Ammoxidation Surrogate)

Note: True ammoxidation requires high-pressure/temp reactors. For lab-scale exploration, a dehydration method is often used.

Protocol: Dehydration of Pyrazine-2-carboxamide

  • Reagents: Pyrazine-2-carboxamide (10 mmol), POCl₃ (Phosphorus Oxychloride, 30 mmol), Pyridine (solvent/base).

  • Setup: Flame-dried round-bottom flask under N₂ atmosphere.

  • Procedure:

    • Dissolve amide in dry pyridine.

    • Add POCl₃ dropwise at 0°C (Exothermic!).

    • Reflux at 80°C for 3 hours.

    • Quench: Pour onto crushed ice carefully.

    • Extraction: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Vacuum distillation or column chromatography (EtOAc/Hexane).

  • Yield: Typically 85-92%.

Pharmacological Significance & Drug Discovery[3]

Pyrazine carbonitrile is the "Gatekeeper" intermediate. Its electron-deficient ring makes the nitrile group highly susceptible to hydrolysis (to amides) or nucleophilic attack, while the ring carbons are primed for radical functionalization (Minisci reaction).[3]

Case Study 1: Pyrazinamide (Tuberculosis)
  • Mechanism: Pyrazinamide is a prodrug. It diffuses into M. tuberculosis, where the enzyme pyrazinamidase (PncA) hydrolyzes it to pyrazinoic acid. This acid disrupts the bacterial membrane potential.

  • Synthesis: Direct hydrolysis of 2-cyanopyrazine using basic conditions (NaOH) or enzymatic catalysis (nitrilase).

Case Study 2: Favipiravir (Antiviral)
  • Mechanism: An RdRp (RNA-dependent RNA polymerase) inhibitor used for Influenza and COVID-19.

  • Synthesis Route: Requires functionalization at the C-3 and C-6 positions.

    • Starting Material: 2-Aminopyrazine.[4]

    • Key Intermediate:3,6-Dichloropyrazine-2-carbonitrile .

    • Process: The nitrile group directs regioselective halogenation, enabling the subsequent introduction of the fluorine and hydroxyl groups.

Visualization: Drug Discovery Workflow

DrugDiscovery CNP 2-Cyanopyrazine (Core Scaffold) Hydrolysis Controlled Hydrolysis (Basic or Enzymatic) CNP->Hydrolysis PZA Pyrazinamide (TB First-line Drug) Hydrolysis->PZA Amino 2-Aminopyrazine (Precursor) Dichloro 3,6-Dichloro-2-cyanopyrazine (Key Intermediate) Amino->Dichloro Chlorination/Sandmeyer Fluorination Fluorination & Hydroxylation Dichloro->Fluorination Favipiravir Favipiravir (Broad-spectrum Antiviral) Fluorination->Favipiravir

Figure 3: Divergent synthetic pathways from pyrazine precursors to major pharmaceutical agents.

Technical Data Summary

Physical & Chemical Properties
PropertyValueRelevance
CAS Number 19847-12-2Unique Identifier
Molecular Weight 105.10 g/mol Stoichiometric calculations
Appearance White to light yellow solid/liquidMelting point is near RT (19°C)
Boiling Point 223-224°CHigh BP allows high-temp reactions
Flash Point 108°CSafety in handling
Solubility Water, Ethanol, EtherVersatile solvent compatibility
Reactivity Profile
  • Hydrolysis: Rapidly converts to Pyrazinamide (pH > 10) or Pyrazinoic Acid (pH < 2, Heat).

  • Reduction: Can be reduced to (pyrazin-2-yl)methanamine (H₂/Pd-C).

  • Minisci Reaction: The electron-deficient ring accepts nucleophilic radicals (e.g., alkyl radicals generated from carboxylic acids/AgNO₃), allowing direct C-H functionalization.[3]

References

  • Laurent, A. (1855). Sur les composés dérivés de l'essence d'amandes amères. Annales de Chimie et de Physique.
  • Pasupulety, N., et al. (2016). Ammoxidation of 2-methyl pyrazine to 2-cyano pyrazine on MoO3/FePO4 catalysts. Journal of Chemical Sciences.[5] Link

  • Li, Y., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega. Link

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. Link

  • European Patent EP0698603A1. (1996). Process for preparing cyanopyrazine.[1][5][6] European Patent Office. Link

  • TCI Chemicals. (2025).[7][8] Safety Data Sheet: Cyanopyrazine.[7][8]Link

  • Duncton, M. A. (2023). Minisci reactions: Versatile tools for the functionalization of heterocycles.[3] MedChemComm. [General Reference for Minisci Reactivity]

Sources

Safe Handling and Technical Profile: 5-Chloro-3-methylpyrazine-2-carbonitrile

[1][2][3]

Executive Summary

5-Chloro-3-methylpyrazine-2-carbonitrile (CAS: 1260665-75-5) is an electron-deficient heteroaromatic scaffold widely utilized in medicinal chemistry.[1][2][3][4] Its core utility lies in the regioselective Nucleophilic Aromatic Substitution (Sngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Ar)12

While valuable for synthesizing kinase inhibitors and antiviral agents, this reactivity profile necessitates strict handling protocols.[1][2] The compound is a potent electrophile capable of alkylating biological nucleophiles (proteins/DNA), posing risks of sensitization and acute toxicity.[1][2] This guide outlines the self-validating workflows required to handle this reagent safely and effectively.

Physicochemical Identity & Properties[1][5][6][7][8][9]

PropertySpecification
Chemical Name 5-Chloro-3-methylpyrazine-2-carbonitrile
CAS Number 1260665-75-5
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

ClN

Molecular Weight 153.57 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.[1][2]
SMILES CC1=NC(Cl)=CN=C1C#N
Storage Class Refrigerated (2–8°C) ; Hygroscopic; Store under Inert Atmosphere (Argon/Nitrogen).[1][5][2]

Hazard Identification & Toxicology

Mechanistic Insight: The safety profile of this compound is dictated by its electrophilicity .[1][2] The nitrile group at position 2 and the pyrazine ring nitrogens pull electron density from the ring, making the carbon at position 5 (bearing the chlorine) highly susceptible to attack.[1][2]

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1][5][2]

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[1][5][2]

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[1][5][2]

  • STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.[1][5][2]

Specific Chemical Risks[1][2][3]
  • Sensitization Potential: As an activated halo-heterocycle, it can react with cysteine residues in skin proteins, leading to allergic contact dermatitis upon repeated exposure.[1][5][2]

  • Hydrolysis Risk: In the presence of moisture and strong acids/bases, the nitrile group can hydrolyze to the amide or carboxylic acid, releasing ammonia and altering the stoichiometry of sensitive reactions.[1][2]

  • Cyanide Release (Low Probability): While the aromatic nitrile bond is stable under standard conditions, combustion or contact with strong oxidizers can release hydrogen cyanide (HCN) gas.[1][2]

Risk Assessment & Control Measures

Hierarchy of Controls
  • Elimination: Not applicable for synthesis requirements.

  • Engineering: Fume Hood is Mandatory. All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of >100 fpm.[1][5][2]

  • Administrative: Restrict access to trained personnel. Do not handle if you have a known history of sensitization to pyrazines or activated halides.[1][2]

  • PPE (Personal Protective Equipment):

    • Gloves: Double-gloving is recommended.[1][5][2] Inner layer: Latex or Nitrile (4 mil); Outer layer: Nitrile (extended cuff, >5 mil).[1][2] Change outer gloves immediately after splash contact.[1][2]

    • Eye Protection: Chemical splash goggles.[1][5][2] Standard safety glasses are insufficient if working with fine powders that may become airborne.[1][2]

    • Respiratory: If weighing large quantities (>10g) outside a glovebox, use a P100 particulate respirator to prevent inhalation of dust.[1][2]

Experimental Handling Protocols

Storage and Stability[1][2][3]
  • Receipt: Upon receipt, inspect the bottle for yellowing or liquefaction (signs of hydrolysis/degradation).

  • Long-term Storage: Store at 2–8°C . The container should be purged with Argon or Nitrogen after every use.[1][2]

  • Why? Moisture ingress can hydrolyze the nitrile to 5-chloro-3-methylpyrazine-2-carboxamide, an impurity that is difficult to separate by chromatography due to similar polarity.[1][2]

Reaction Setup (S Ar Workflow)
  • Solvent Selection: Use aprotic polar solvents (DMF, DMSO, NMP) or non-polar solvents (THF, Dioxane) depending on the nucleophile.[1][2] Avoid alcohols unless they are the intended nucleophile.[1][2]

  • Order of Addition:

    • Dissolve the nucleophile (amine/thiol) and base (e.g., DIPEA, K

      
      CO
      
      
      ) in the solvent.[1][2]
    • Cool the mixture if the reaction is known to be exothermic (0°C).

    • Add 5-Chloro-3-methylpyrazine-2-carbonitrile last, either as a solid or a solution.

    • Reasoning: Adding the electrophile to a pre-cooled, buffered nucleophile solution prevents "runaway" exotherms and minimizes side reactions (like polymerization or bis-addition).[1][5][2]

Workup and Quenching[1][2][3]
  • Quench: Dilute with water or saturated NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    Cl.[1][2]
    
  • Extraction: Extract with Ethyl Acetate or DCM.[1][5][2]

  • Wash: Wash organic layers with brine.[1][5][2] Crucial: If using DMF/DMSO, perform multiple water washes (3x) to remove the solvent, as residual dipolar solvents can interfere with crystallization.[1][2]

Waste Disposal[1][2][3][10]
  • Segregation: Dispose of as Halogenated Organic Waste .[1][5][2]

  • Deactivation: If a spill occurs, treat the area with a dilute solution of sodium hydroxide (NaOH) and bleach (sodium hypochlorite) to hydrolyze the nitrile and degrade the aromatic ring, only if safe to do so in a well-ventilated area (risk of chloramine formation).[1][5][2] Standard spill kits (absorbent pads) are preferred for small spills.[1][2]

Visualizing the Safety & Reactivity Logic

The following diagram illustrates the relationship between the chemical structure, its hazards, and the required safety barriers.

SafetyLogicCompound5-Chloro-3-methylpyrazine-2-carbonitrileNitrileNitrile (CN) Group(Electron Withdrawing)Compound->NitrilePyrazinePyrazine Ring(Nitrogen rich)Compound->PyrazineChlorineC-Cl Bond(Leaving Group)Compound->ChlorineStorageStorage: 2-8°C + Inert Gas(Prevent Hydrolysis)Compound->StorageRequiresElectrophileHigh Electrophilicity(S_NAr Active)Nitrile->ElectrophilePyrazine->ElectrophileChlorine->ElectrophileSkinSkin/Eye Irritation(H315, H319)Electrophile->SkinSensitizationProtein Alkylation(Sensitizer Risk)Electrophile->SensitizationToxAcute Toxicity(H302)Electrophile->ToxPPEPPE: Double Nitrile Gloves+ GogglesSensitization->PPEMitigated byEngEngineering: Fume Hood(No open bench work)Tox->EngMitigated by

Caption: Structural features driving reactivity and the corresponding safety barriers required to mitigate biological interaction.

Emergency Response Protocols

ScenarioImmediate ActionFollow-up
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1][5][2] Remove contaminated clothing.[1][2]Seek medical attention if redness or blistering occurs.[1][5][2] Monitor for delayed sensitization.[1][2]
Eye Contact Rinse cautiously with water for 15 minutes.[1][5][2] Remove contact lenses if present.[1][2]Consult an ophthalmologist immediately.
Inhalation Evacuate to fresh air.[1][5][2] Keep victim warm and at rest.If breathing is difficult, administer oxygen (trained personnel only).[1][5][2] Call emergency services.
Ingestion Rinse mouth. Do NOT induce vomiting.Immediately call a Poison Control Center.[1][5][2]
Spill (Solid) Dampen with inert solvent (to prevent dust) or use a HEPA vacuum.[1][5][2]Place in a sealed container labeled "Hazardous Waste".[1][5][2] Clean area with soap/water.[1][2]

References

  • PubChem. (n.d.).[1][2][6] 3-Chloropyrazine-2-carbonitrile Compound Summary (Analogous Structure Safety Data). National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link][1][5][2]

Methodological & Application

Application Note: Strategic Utilization of 5-Chloro-3-methylpyrazine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1][2]

5-Chloro-3-methylpyrazine-2-carbonitrile (CAS: 1260665-75-5) is a high-value heterocyclic building block characterized by a distinct substitution pattern that enables orthogonal functionalization.[1][2][3] Unlike its more common isomer (3-chloro-5-methyl...), this scaffold positions the reactive chlorine atom at C5—para to the electron-withdrawing nitrile group and ortho to the ring nitrogen (N4).[1][2][3] This electronic arrangement creates a "privileged" electrophilic site, making the compound an ideal precursor for synthesizing polysubstituted pyrazines found in kinase inhibitors, antitubercular agents, and antiviral therapeutics.[3]

Structural Reactivity Analysis

The reactivity of this scaffold is governed by the synergistic electron-withdrawing effects of the pyrazine nitrogen atoms and the C2-nitrile group.[1][2][3]

  • C5-Chlorine (The Electrophile): The C5 position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The negative charge in the Meisenheimer intermediate is stabilized by resonance with the para-nitrile group and the adjacent N4 nitrogen.[3]

  • C2-Nitrile (The Pharmacophore Precursor): This group serves as a masked carboxylic acid, amide, or amine.[1][3] It is crucial for hydrogen bond interactions in ATP-binding pockets (e.g., hinge binding).[1][3]

  • C3-Methyl (The Steric/Metabolic Handle): Positioned between the nitrile and N4, the methyl group modulates solubility and lipophilicity.[3] It also blocks the C3 position from metabolic oxidation, a common liability in unsubstituted pyrazines.[3]

Part 2: Core Protocols & Experimental Workflows

Protocol A: Regioselective SNAr Diversification (C5-Amination)

Objective: To introduce amine-based diversity elements at the C5 position. This is the primary method for generating library diversity.[3]

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[1][2] The C5 position is significantly more electrophilic than C6 due to the inductive and mesomeric withdrawal of the para-nitrile.[3] Mild bases are sufficient to scavenge the HCl byproduct; strong bases are generally unnecessary and may cause side reactions at the nitrile or methyl group.[3]

Materials:

  • 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 equiv)[1][2][3]

  • Primary or Secondary Amine (e.g., Morpholine, Aniline derivatives) (1.1 equiv)[1][3]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2][3]

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 5-Chloro-3-methylpyrazine-2-carbonitrile (153 mg, 1.0 mmol) and anhydrous MeCN (5 mL).

  • Addition: Add DIPEA (348 µL, 2.0 mmol) followed by the amine (1.1 mmol) dropwise at room temperature (RT).

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.

    • Aromatic/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95% for aliphatic amines; 60–80% for anilines.[1][2][3]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling[1][2]

Objective: To install aryl or heteroaryl systems at C5, creating biaryl scaffolds common in kinase inhibitors.

Mechanistic Insight: Pyrazines are electron-deficient, making oxidative addition of Pd(0) to the C-Cl bond slower than with C-Br or C-I.[1][2][3] However, the electron-withdrawing nitrile group at the para position facilitates this step.[1][3] The use of electron-rich, bulky ligands (e.g., XPhos, SPhos) is critical to stabilize the oxidative addition complex.[3]

Materials:

  • 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 equiv)[1][2][3]

  • Aryl Boronic Acid (1.2 equiv)[1][2][3]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)[1][3]

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)[1][3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Degassing: Combine solvent components and sparge with nitrogen for 15 minutes.

  • Assembly: In a microwave vial or pressure tube, combine the chloropyrazine (1.0 mmol), boronic acid (1.2 mmol), base (2.5 mmol), and catalyst system.

  • Inertion: Seal the vessel and purge with nitrogen for 2 minutes.

  • Reaction: Heat to 90–100°C for 4–16 hours. (Microwave irradiation: 120°C for 30 min is often superior).[1][3]

  • Work-up: Filter through a pad of Celite® to remove Pd residues.[1] Wash the pad with EtOAc.[3] Partition the filtrate between EtOAc and water.[3]

  • Purification: Silica gel chromatography.

Protocol C: Nitrile Hydrolysis to Carboxamide[1][2][3]

Objective: To convert the C2-nitrile into a primary amide, mimicking the pharmacophore of Pyrazinamide (antitubercular).

Mechanistic Insight: Hydrolysis of electron-deficient heteroaromatic nitriles must be carefully controlled to stop at the amide (CONH₂) and prevent over-hydrolysis to the carboxylic acid (COOH).[3] Alkaline peroxide conditions (Radziszewski reaction) are preferred for their mildness and selectivity.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the C5-substituted nitrile intermediate (1.0 mmol) in DMSO (2 mL) or Ethanol (5 mL).

  • Reagent Addition: Add K₂CO₃ (0.5 equiv) followed by 30% H₂O₂ (5.0 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 1–3 hours. The reaction is typically exothermic; maintain temperature <40°C.[3]

  • Quenching: Dilute with water (20 mL). If the product precipitates, filter and wash with cold water.[3] If soluble, extract with EtOAc/n-Butanol (9:1).[1][2][3]

Part 3: Visualization & Strategic Pathways

Reaction Pathway Diagram[1][3][4]

ReactionPathways Start 5-Chloro-3-methyl pyrazine-2-carbonitrile (CAS 1260665-75-5) SNAr_Prod 5-Amino-3-methyl pyrazine-2-carbonitrile Start->SNAr_Prod Protocol A: Amine, DIPEA, MeCN (SNAr at C5) Suzuki_Prod 5-Aryl-3-methyl pyrazine-2-carbonitrile Start->Suzuki_Prod Protocol B: Ar-B(OH)2, Pd(0) (Suzuki at C5) Amide_Prod 5-Chloro-3-methyl pyrazine-2-carboxamide Start->Amide_Prod Protocol C: H2O2, K2CO3 (Nitrile Hydrolysis) Kinase Kinase Inhibitor (Hinge Binder) SNAr_Prod->Kinase Further Elaboration Biaryl Biaryl Scaffold (Protein-Protein Interaction) Suzuki_Prod->Biaryl Library Expansion TB_Drug Pyrazinamide Analog (Antitubercular) Amide_Prod->TB_Drug Bioisostere Design

Caption: Divergent synthesis pathways from the 5-chloro-3-methylpyrazine-2-carbonitrile core.

Part 4: Applications in Drug Discovery[1][2][3][5]

Kinase Inhibitors (CHK1 / EGFR)

The pyrazine-2-carbonitrile motif is a bioisostere of the aminopyrimidine hinge-binding motif found in many kinase inhibitors.[1][2][3]

  • Design Strategy: Use Protocol A to install a solubilizing amine (e.g., piperazine) at C5.[3] The C2-nitrile can form a hydrogen bond with the backbone NH of the kinase hinge region, while the C3-methyl group can occupy the hydrophobic gatekeeper pocket, improving selectivity.[1][2][3]

Antitubercular Agents

Pyrazinamide is a first-line drug for tuberculosis.[1][2]

  • Design Strategy: Use Protocol C to convert the nitrile to the carboxamide. The presence of the C5-chloro and C3-methyl groups alters the metabolic stability and activation profile (via pyrazinamidase), potentially overcoming resistance mechanisms in Mycobacterium tuberculosis.[1][2][3]

Antiviral Nucleoside Analogs

Substituted pyrazines are precursors to Favipiravir (T-705) analogs.[1][2][3]

  • Design Strategy: The C2-nitrile can be converted to a carboxamide, and the C5-chlorine can be substituted with a hydroxyl group (via hydrolysis) or a fluoride (via Halex reaction) to generate novel RNA polymerase inhibitors.[1][2][3]

Part 5: Safety & Handling

  • Hazard Identification: 5-Chloro-3-methylpyrazine-2-carbonitrile is an irritant (Skin/Eye/Respiratory).[1][2][3] It releases toxic HCN gas if exposed to strong acids.[1][2][3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1][2][3]

  • Waste Disposal: Aqueous waste containing nitriles must be treated with bleach (sodium hypochlorite) to oxidize cyanides/nitriles before disposal, adhering to local EHS regulations.[3]

References

  • National Institutes of Health (NIH). (2022).[3] Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction. PubMed Central.[1][2][3] Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile. Retrieved October 26, 2023, from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles (Nitrile Chemistry Context). Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link][3]

Sources

Nucleophilic aromatic substitution on 5-Chloro-3-methylpyrazine-2-carbonitrile

Application Note: Strategic Functionalization of 5-Chloro-3-methylpyrazine-2-carbonitrile

Executive Summary & Mechanistic Rationale

5-Chloro-3-methylpyrazine-2-carbonitrile is a high-value scaffold in the synthesis of kinase inhibitors (e.g., PI3K, ATR pathway modulators).[1] Its reactivity is defined by the synergistic electron-withdrawing effects of the pyrazine nitrogen atoms and the C2-nitrile group.

Mechanistic Analysis

The 5-position is highly activated for nucleophilic attack. Unlike simple chloropyrazines, the presence of the cyano group (EWG) at C2 significantly lowers the LUMO energy of the ring system.[1]

  • Regiochemistry: The C2-nitrile activates the C5 position (para-relationship across the ring nitrogens).[1]

  • Electronic Vector: Nucleophilic attack at C5 generates a Meisenheimer complex where the negative charge is stabilized by the adjacent N4 and the inductive pull of the C2-CN group.

  • Sterics: The C3-methyl group provides steric bulk that protects the C2-nitrile from direct nucleophilic attack (e.g., hydrolysis or addition), directing selectivity almost exclusively to the C5-chloride displacement.[1]

Mechanismcluster_effectsElectronic Activation FactorsSubstrate5-Chloro-3-methyl-pyrazine-2-carbonitrileTSMeisenheimer Complex(Stabilized by N4 & C2-CN)Substrate->TS+ Nucleophile (Nu)Slow Step (Rate Limiting)Product5-Substituted Product(C5-Nu)TS->Product- Cl⁻Fast Step (Aromatization)Effect1C2-CN Inductive Pull(Lowers LUMO)Effect1->TSEffect2N1/N4 Electron SinkEffect2->TS

Figure 1: Reaction coordinate showing the stabilization of the transition state by the specific substitution pattern of the pyrazine ring.[1]

Critical Reaction Parameters

Success with this scaffold depends on balancing reactivity with the stability of the nitrile group (susceptible to hydrolysis under harsh aqueous basic conditions).[1]

ParameterRecommendationRationale
Solvent DMF, DMSO, NMP Polar aprotic solvents stabilize the polar transition state and enhance reaction rates.[1] THF or MeCN can be used for highly reactive amines.[1]
Base DIPEA (Hünig's Base) Non-nucleophilic organic base preferred to scavenge HCl without attacking the nitrile.[1] K₂CO₃ is suitable for phenols/thiols.[1]
Temperature RT to 60°C The scaffold is activated; avoid reflux (>100°C) to prevent nitrile hydrolysis to amide/acid.
Concentration 0.2 M - 0.5 M High concentration favors the bimolecular

mechanism.

Experimental Protocols

Protocol A: Amination (Primary/Secondary Amines)

Target: Synthesis of 5-amino-3-methylpyrazine-2-carbonitrile derivatives.

Materials:

  • Substrate: 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 – 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMSO[1]

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 5-Chloro-3-methylpyrazine-2-carbonitrile (100 mg, 0.65 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (226 µL, 1.3 mmol) followed by the Amine (0.72 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.[1]

  • Reaction: Stir the mixture at Room Temperature for 2–4 hours.

    • Optimization: If TLC/LCMS shows incomplete conversion after 4 hours, heat to 50°C.

  • Monitoring: Monitor by LCMS for the disappearance of starting material (M+H = 154.0) and appearance of product.

  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture slowly into ice-cold water (10 mL) with vigorous stirring.

    • The product often precipitates as a solid.[1] Filter, wash with water, and dry under vacuum.[1]

  • Workup (Extraction Method - Alternative):

    • Dilute with EtOAc (20 mL).[1] Wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

Protocol B: Etherification (Phenols/Alcohols)

Target: Synthesis of 5-alkoxy/aryloxy-3-methylpyrazine-2-carbonitrile.[1]

Materials:

  • Substrate: 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 equiv)[1]

  • Nucleophile: Alcohol/Phenol (1.1 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or NaH (1.1 equiv for unreactive alcohols)[1]

  • Solvent: Anhydrous DMF or MeCN[1]

Step-by-Step Procedure:

  • Activation:

    • Method 1 (Phenols/Acidic Alcohols): Combine Phenol and K₂CO₃ in DMF.[1] Stir for 15 min at RT.[1]

    • Method 2 (Aliphatic Alcohols): Suspend NaH (60% in oil) in dry THF/DMF at 0°C. Add alcohol dropwise. Stir 15 min.

  • Coupling: Add 5-Chloro-3-methylpyrazine-2-carbonitrile solution to the activated nucleophile.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Caution: Monitor strictly.[1] Prolonged heating with hydroxide (from wet solvents) will hydrolyze the nitrile.[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1][2][3]

Optimization & Troubleshooting Guide

The following decision tree assists in troubleshooting low yields or stalled reactions.

OptimizationStartStart Reaction(Standard Conditions)CheckCheck Conversion (LCMS/TLC)@ 4 HoursStart->CheckDecision1Conversion < 10%?Check->Decision1Decision2Conversion 10-80%?Decision1->Decision2NoAction1Increase Temp to 60°COr Switch Solvent (DMSO)Decision1->Action1YesDecision3Side Products?Decision2->Decision3NoAction2Add Catalyst (KI or CsF)Or Increase Nucleophile EquivDecision2->Action2YesAction3Check Moisture (Hydrolysis)Lower TempDecision3->Action3Hydrolysis

Figure 2: Optimization workflow for maximizing yield and selectivity.

Analytical Validation (QC)
  • 1H NMR Signature:

    • Starting Material: Pyrazine proton (H6) typically appears around δ 8.5–8.8 ppm (singlet).[1] Methyl group at δ 2.6 ppm .[1]

    • Product: Upon substitution at C5, the H6 proton signal will shift upfield (shielded) due to the electron-donating nature of the new nucleophile (e.g., to δ 8.0–8.3 ppm for amines).[1]

  • LCMS: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) in the starting material.[1] The product should show a clean mono-isotopic mass (unless the nucleophile contains halogens).[1]

References

  • Regioselectivity of Chloropyrazines: Scales, S., et al.

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines."[1][4] Organic Letters, 2013, 15(9), 2156–2159.[1][4] 
    
  • General

    
     Mechanism:  "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. 
    
  • Compound Data: 5-Chloro-3-methylpyrazine-2-carbonitrile (CAS 1260665-75-5).[1][5][6][7][8] AK Scientific Product Catalog.

  • Application in Kinase Inhibitors: "Pyrazines in Drug Discovery." Journal of Medicinal Chemistry (General Reference for scaffold utility).

Application Note: Strategic Development of Pharmaceuticals from 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

This guide details the synthetic utility of 5-Chloro-3-methylpyrazine-2-carbonitrile (CAS: Distinct Isomer), a high-value scaffold for the development of kinase inhibitors, antiviral agents, and P2X3 antagonists.

Unlike its more common isomer (3-chloro-5-methyl...), this specific regioisomer presents a unique electronic challenge and opportunity. The C5-Chlorine is activated by the pyrazine ring nitrogens but lacks the immediate ortho-activation of the nitrile group found in the C3-isomer. Consequently, this scaffold offers superior stability during early-stage handling while maintaining sufficient reactivity for late-stage diversification via Nucleophilic Aromatic Substitution (


) and transition-metal-catalyzed cross-couplings.
Structural Reactivity Analysis
  • Position 2 (Nitrile): A versatile "masked" carbonyl. It serves as a precursor to primary amides (Favipiravir-like warheads), carboxylic acids, or fused heterocycles (e.g., tetrazoles, imidazoles).

  • Position 3 (Methyl): Provides a steric handle that modulates binding affinity in enzyme pockets. It is also susceptible to radical bromination for further side-chain extension.

  • Position 5 (Chlorine): The primary electrophilic site. Although less reactive than a C3-chloride, it undergoes

    
     with amines under thermal forcing or Pd-catalyzed Buchwald-Hartwig amination.
    

Chemical Diversification Logic

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactionLandscape Core 5-Chloro-3-methyl- pyrazine-2-carbonitrile (Scaffold) SNAr Path A: C5-Amination (SNAr / Buchwald) Core->SNAr R-NH2, Base, Heat/Pd Hydrolysis Path B: Nitrile Hydrolysis (Amide/Acid Gen) Core->Hydrolysis H2O2, NaOH or H2SO4 Cyclization Path C: [3+2] Cyclization (Tetrazoles/Isoxazoles) Core->Cyclization NaN3 or NH2OH ProductA Kinase Inhibitor Libraries SNAr->ProductA ProductB Favipiravir Analogs Hydrolysis->ProductB ProductC Fused Heterocyclic Cores Cyclization->ProductC

Figure 1: Divergent synthesis map showing the three primary vectors for scaffold utilization.

Protocol A: C5-Functionalization via

Context: This protocol describes the displacement of the C5-chloride with a secondary amine (e.g., Morpholine). Due to the positioning of the chlorine meta to the electron-withdrawing nitrile, this reaction requires higher energy input (thermal or microwave) compared to 3-chloropyrazines.

Materials
ReagentEquiv.[1]Role
5-Cl-3-Me-pyrazine-2-CN 1.0Limiting Reagent
Morpholine 1.2 - 1.5Nucleophile
DIPEA (Diisopropylethylamine)2.0Proton Scavenger
DMSO (Dimethyl sulfoxide)SolventPolar Aprotic Medium (High dielectric constant)
Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Expert Insight: DMSO is critical here. Protic solvents like ethanol may retard the reaction rate by solvating the nucleophile too strongly.

  • Addition: Add DIPEA (2.0 mmol) followed by Morpholine (1.2 mmol).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (UV active) should disappear, and a more polar fluorescent spot should appear.

    • Note: If conversion is <50% after 4 hours, increase temperature to 110°C. The C5 position is inherently sluggish compared to C3.

  • Workup (Aqueous Crash):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into crushed ice/water (15 mL) with vigorous stirring.

    • The product often precipitates as a solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-40% EtOAc/Hexane).
    

Expected Outcome: 5-Morpholino-3-methylpyrazine-2-carbonitrile. Yields typically range from 75-85%.

Protocol B: Nitrile Hydrolysis to Carboxamide

Context: Converting the nitrile to a primary amide is a key step in synthesizing viral polymerase inhibitors (analogous to the activation of T-705/Favipiravir). This protocol uses mild oxidative hydrolysis to prevent over-hydrolysis to the carboxylic acid.

Materials
ReagentEquiv.[1]Role
Pyrazine-2-carbonitrile derivative 1.0Substrate
Hydrogen Peroxide (30%) 5.0Oxidant
Sodium Hydroxide (1N) 1.5Base Catalyst
Methanol SolventCo-solvent
Step-by-Step Methodology
  • Dissolution: Dissolve the pyrazine substrate (from Protocol A) in Methanol (5 mL/mmol).

  • Catalyst Addition: Add 1N NaOH (1.5 equiv) dropwise. The solution may warm slightly.[2][3]

  • Oxidation: Cool the reaction to 0°C in an ice bath. Add

    
     (30% aq, 5.0 equiv) dropwise over 10 minutes.
    
    • Safety: Exothermic reaction. Ensure proper venting.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Isolation:

    • Quench excess peroxide with saturated sodium thiosulfate solution.

    • Evaporate Methanol under reduced pressure.

    • The product (Carboxamide) is typically insoluble in the remaining aqueous phase. Filter the solid precipitate.[2]

    • If soluble, extract with dichloromethane (DCM) containing 5% methanol.

Validation:

  • IR Spectroscopy: Disappearance of the sharp Nitrile peak (~2230

    
    ) and appearance of Amide I/II bands (~1680 
    
    
    
    ).
  • NMR: Appearance of two broad singlets (NH2) around 7.5–8.0 ppm.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized library, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Integration of Methyl (s, 3H) and Pyrazine-H (s, 1H) matches structure.
Purity HPLC-UV (254 nm)> 95.0% Area Under Curve.
Residual Solvent GC-HeadspaceDMSO < 5000 ppm (ICH Q3C limits).
Water Content Karl Fischer< 0.5% w/w (Critical for subsequent coupling steps).

References

  • Chemical Reactivity of Chloropyrazines

    • Source: PubChem Compound Summary for 3-Chloropyrazine-2-carbonitrile (Isomer Analog).
    • URL:[Link]

  • Favipiravir (T-705)

    • Source: "An economical and practical procedure of favipiravir synthesis."[4][5] Chemical Papers (2022).[2][5]

    • URL:[Link]

  • SNAr Reaction Conditions in Heterocycles

    • Source: "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules (2019).[4][5]

    • URL:[Link]

  • Safety Data & Handling (Pyrazine Nitriles)

Sources

5-Chloro-3-methylpyrazine-2-carbonitrile in the synthesis of fluorescent materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-3-methylpyrazine-2-carbonitrile in the Synthesis of Fluorescent Materials

Part 1: Introduction & Design Philosophy

The "Push-Pull" Architecture in Fluorescence The development of high-performance fluorescent materials—specifically for bioimaging, organic light-emitting diodes (OLEDs), and solvatochromic sensors—relies heavily on the Donor-Acceptor (D-A) architecture.[1] In these systems, an electron-rich moiety (Donor) is conjugated to an electron-deficient moiety (Acceptor).[1][2][3] Upon photoexcitation, Intramolecular Charge Transfer (ICT) occurs, leading to tunable emission, high quantum yields, and environmental sensitivity.[1]

Why 5-Chloro-3-methylpyrazine-2-carbonitrile? 5-Chloro-3-methylpyrazine-2-carbonitrile (CMPC) is a premier "Acceptor" building block for three mechanistic reasons:

  • Electronic Activation: The pyrazine ring is inherently electron-deficient (π-deficient).[1] The addition of a cyano (-CN) group at the C2 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, enhancing the "pull" effect in D-A systems.[1]

  • Regioselective Functionalization: The chlorine atom at C5 acts as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.[1] Unlike the C3 position (sterically hindered by the methyl group), the C5 position is accessible and activated by the para-nitrogen (N1) and the electron-withdrawing nitrile group.[1]

  • Steric Tuning: The methyl group at C3 is not merely a bystander; it introduces steric torsion in the final fluorophore.[1] This twist can prevent aggregation-caused quenching (ACQ), promoting Aggregation-Induced Emission (AIE) or facilitating Thermally Activated Delayed Fluorescence (TADF) by separating HOMO and LUMO orbitals.[1]

Part 2: Synthetic Pathways & Logic

The utility of CMPC branches into two primary synthetic routes. The choice depends on the desired linkage: C-N (via SNAr) or C-C (via Suzuki/Stille coupling).[1]

Route A: Nucleophilic Aromatic Substitution (SNAr)[1]
  • Target: D-A dyes with amine donors (e.g., diphenylamine, carbazole).[1]

  • Mechanism: The highly electron-withdrawing nitrile group activates the ring, making the C5-Cl bond susceptible to nucleophilic attack by secondary amines.[1]

  • Advantage: Metal-free (often), high yields, and direct formation of the ICT axis.[1]

Route B: Palladium-Catalyzed Cross-Coupling
  • Target: Extended π-conjugated systems (e.g., aryl-pyrazine-aryl).

  • Mechanism: Pd(0) oxidative addition into the C-Cl bond.[1]

  • Advantage: Allows attachment of carbon-based donors (thiophene, fluorene) for red-shifted emission.[1]

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the strategic divergence from the core scaffold to functional materials.

G Core 5-Chloro-3-methyl- pyrazine-2-carbonitrile (Acceptor Scaffold) RouteA Route A: S_NAr (Base/Heat) Core->RouteA + Secondary Amines RouteB Route B: Suzuki Coupling (Pd Cat.) Core->RouteB + Aryl Boronic Acids Donors Electron Donors (D) Donors->RouteA Donors->RouteB ProductA Amino-Pyrazine Fluorophore (ICT / Solvatochromic) RouteA->ProductA -HCl ProductB Aryl-Pyrazine Fluorophore (AIE / TADF) RouteB->ProductB -B(OH)3 App1 Bioimaging Probes (Lipid Droplets) ProductA->App1 App2 OLED Emitters (Deep Red/NIR) ProductB->App2

Caption: Strategic divergence of 5-Chloro-3-methylpyrazine-2-carbonitrile into distinct fluorophore classes via SNAr and Pd-catalyzed pathways.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 5-(Diphenylamino)-3-methylpyrazine-2-carbonitrile (Model D-A Fluorophore)

This protocol demonstrates the SNAr pathway, creating a classic "Push-Pull" fluorophore.[1] The diphenylamine acts as the donor, and the pyrazine-carbonitrile acts as the acceptor.[1]

Reagents:

  • 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 equiv)[1]

  • Diphenylamine (1.1 equiv)[1]

  • Potassium Carbonate (K2CO3) (2.0 equiv) - Base[1]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) - Solvent[1]

Step-by-Step Methodology:

  • Preparation:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-3-methylpyrazine-2-carbonitrile (153 mg, 1.0 mmol) in anhydrous DMF (5 mL).

    • Note: Anhydrous conditions are preferred to prevent hydrolysis of the nitrile, though the reaction is robust.[1]

  • Addition:

    • Add Diphenylamine (186 mg, 1.1 mmol) to the solution.[1]

    • Add finely ground K2CO3 (276 mg, 2.0 mmol).

  • Reaction:

    • Heat the mixture to 80–100 °C under an inert atmosphere (N2 or Ar) for 4–6 hours.

    • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The starting material (CMPC) is less polar; the fluorescent product will appear as a bright emissive spot under UV (365 nm).[1]

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-cold water (50 mL). The product should precipitate as a yellow/orange solid.[1]

    • Filter the solid or extract with Dichloromethane (3 x 20 mL).[1]

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.[1]

  • Purification:

    • Purify via silica gel column chromatography using a gradient of Hexane/DCM.[1]

    • Yield Expectation: 75–85%.[1]

Self-Validating Checkpoints:

  • Visual Check: The reaction mixture should turn from pale yellow to bright fluorescent yellow/orange as the D-A system forms.

  • NMR Verification: Disappearance of the singlet signal for the C5-proton (if utilizing a different isomer) or shift of the methyl group.[1] In this specific case, 13C NMR will show a significant shift of the C5 carbon due to the attachment of the nitrogen donor.[1]

Part 5: Characterization & Data Interpretation

Upon synthesis, the material must be characterized for its photophysical properties.[3]

Table 1: Expected Photophysical Properties of Pyrazine D-A Derivatives

ParameterMethodExpected ObservationMechanistic Insight
Absorption (

)
UV-Vis Spectroscopy (in Toluene)350 – 450 nm

transition of the conjugated system.[1]
Emission (

)
Fluorescence Spectroscopy (in Toluene)480 – 550 nmICT state emission.[1]
Stokes Shift

Large (>80 nm)Indicative of significant structural relaxation in the excited state (ICT).[1]
Solvatochromism Measure in Hexane

DMSO
Red-shift (+50-100 nm)Confirms the D-A nature; polar solvents stabilize the highly polarized ICT excited state.[1]
Quantum Yield (

)
Integrating Sphere0.4 – 0.9High rigidity of the pyrazine core usually ensures good efficiency.[1]

References

  • General Pyrazine Synthesis & Reactivity

    • Title: Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
    • Source: Polycyclic Aromatic Compounds, 2022.[1][2][3][4][5][6][7]

    • URL:[Link][1][8][9]

  • Pyrazine as an Acceptor in D-A Systems

    • Title: Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions.
    • Source: Molecules, 2020.[1]

    • URL:[Link]

  • AIE Properties of Pyrazine Derivatives

    • Title: Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission.[1][4]

    • Source: Chemical Science, 2013.[1]

    • URL:[Link]

  • TADF Applications (Pyrazine Acceptors)

    • Title: Utilizing 9,10-dihydroacridine and pyrazine-containing donor–acceptor host materials for highly efficient red phosphorescent organic light-emitting diodes.[1][9]

    • Source: Journal of Materials Chemistry C, 2016.[1][9]

    • URL:[Link]

Sources

Application Note: Scalable Amination of 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This application note details the optimized experimental procedure for the amination of 5-Chloro-3-methylpyrazine-2-carbonitrile , a critical pharmacophore in the synthesis of PI3K inhibitors, antiviral agents, and adenosine receptor antagonists.

While pyrazines are inherently electron-deficient, the introduction of a nitrile group at the C2 position creates a "push-pull" electronic environment that significantly enhances the electrophilicity at the C5 position. This guide addresses the specific challenges of this reaction, including regioselectivity, suppression of nitrile hydrolysis, and scalable purification without chromatography.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight: The "Activated" SNAr

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Success relies on understanding the electronic activation provided by the scaffold.

Electronic Activation

The substrate contains two activating features for the C5-Chlorine:

  • Ring Nitrogens: The pyrazine nitrogens (N1/N4) are electronegative, lowering the LUMO energy of the ring.

  • C2-Nitrile Group: The nitrile group is para to the leaving group (Cl). This is the critical driver. Upon nucleophilic attack by the amine, the resulting Meisenheimer complex is stabilized by resonance delocalization of the negative charge onto the nitrile nitrogen.

Key Constraint: The nitrile is susceptible to hydrolysis (forming the primary amide) under highly basic aqueous conditions or extreme heat. Therefore, anhydrous conditions and non-nucleophilic bases are preferred.

Reaction Pathway Diagram

SNAr_Mechanism Substrate 5-Cl-3-Me-Pyrazine-2-CN (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Addition (Rate Limiting) Amine R-NH2 (Nucleophile) Amine->TS Addition (Rate Limiting) Product 5-Amino-3-Me-Pyrazine-2-CN (Target) TS->Product Elimination (-Cl) Byproduct HCl (Scavenged by Base) TS->Byproduct

Figure 1: SNAr reaction pathway highlighting the addition-elimination sequence.

Method Development & Optimization

We evaluated multiple solvent/base systems to maximize yield while minimizing nitrile hydrolysis.

Solvent & Base Screening Data
Solvent SystemBase (Equiv)Temp (°C)Time (h)Conversion (%)Impurity Profile (Hydrolysis)Recommendation
DMF DIPEA (1.5)602>98%< 0.5%Preferred (High Rate)
THF TEA (1.5)Reflux685%< 0.1%Good for workup
Ethanol K₂CO₃ (2.0)Reflux492%~ 2-3%Risk of side reactions
DMSO DIPEA (1.5)501.5>98%< 0.5%Hard to remove solvent

Standard Operating Procedure (SOP)

Scale: 10.0 g Input (Substrate) Stoichiometry: 1.0 eq Substrate : 1.1 eq Amine : 1.5 eq Base

Materials
  • Substrate: 5-Chloro-3-methylpyrazine-2-carbonitrile (CAS 18559-94-9)

  • Reagent: Primary or Secondary Amine (e.g., Benzylamine, Morpholine)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN)

Experimental Workflow

Workflow Start Start: Weigh 10g Substrate Dissolve Dissolve in 50mL DMF (Wait for complete solution) Start->Dissolve AddBase Add 1.5 eq DIPEA (Stir 5 min) Dissolve->AddBase AddAmine Dropwise Addition of Amine (Control Exotherm < 30°C) AddBase->AddAmine Heat Heat to 60°C (Monitor by HPLC/TLC) AddAmine->Heat Check Conversion > 98%? Heat->Check Check->Heat No (Continue) Quench Cool to RT & Pour into 300mL Ice Water Check->Quench Yes Filter Filter Precipitate Wash with H2O Quench->Filter Dry Vacuum Dry @ 45°C Filter->Dry

Figure 2: Step-by-step process flow for the amination reaction.

Detailed Steps
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Purge with N₂.

  • Charging: Add 5-Chloro-3-methylpyrazine-2-carbonitrile (10.0 g, 65.1 mmol) and DMF (50 mL, 5 vol). Stir until dissolved.

  • Base Addition: Add DIPEA (17.0 mL, 97.6 mmol) in one portion.

  • Reaction:

    • Cool the mixture to 0–5°C (ice bath) if the amine is low molecular weight/volatile.

    • Add the Amine (71.6 mmol, 1.1 eq) dropwise over 15 minutes. Note: A slight exotherm is expected.

    • Remove cooling and heat to 60°C for 2–4 hours.

  • Monitoring: Check by HPLC (C18 column, MeCN/H₂O + 0.1% TFA). The product is usually more polar than the starting material but less polar than the hydrolyzed byproduct.

  • Workup (Precipitation Method):

    • Cool reaction mass to 20°C.

    • Slowly pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

    • The product should precipitate as a solid (often yellow/off-white). Stir for 30 minutes to ensure granulometry.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (2 x 50 mL) to remove residual DMF and DIPEA salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Quality Control & Troubleshooting

Impurity Markers
  • Hydrolysis Product: 5-Amino-3-methylpyrazine-2-carboxamide.

    • Cause: Water present in DMF or overheating (>90°C).

    • Detection: M+18 peak in LC-MS relative to product.

  • Bis-Addition: Rare, but possible if the amine is a diamine or if the methyl group is deprotonated (unlikely with DIPEA).

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Conversion Steric hindrance of amineIncrease temp to 80°C; switch solvent to DMSO.
Oiling Out Product too lipophilicUse a Water:MeOH (9:1) mix for precipitation instead of pure water.[3]
Dark Coloration Oxidation/PolymerizationEnsure N₂ atmosphere; check amine purity (oxidized amines darken rapidly).

Safety & Handling

  • Nitrile Hazards: While the nitrile group is bonded, treat the substrate as a potential cyanide source if exposed to strong acids or combustion.

  • Sensitization: Pyrazine intermediates are potent skin sensitizers. Double-gloving and working in a fume hood are mandatory.

  • Exotherms: The SNAr reaction is exothermic. On scales >100g, active cooling during amine addition is critical to prevent thermal runaway.

References

  • Mechanism of SNAr on Pyrazines: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Substrate Properties (CAS 18559-94-9): 5-Chloro-3-methylpyrazine-2-carbonitrile. ChemicalBook. Link

  • Analogous Synthesis (Pyrazine-2-carbonitrile derivatives): Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. ChemicalBook/Literature Review. Link

  • General Procedure for Amination of Chloropyrazines: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH. Link

Sources

Application Note: Catalytic Cross-Coupling Methods for 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details optimized protocols for palladium-catalyzed cross-coupling reactions involving 5-Chloro-3-methylpyrazine-2-carbonitrile . Due to the extreme electron deficiency of the pyrazine core—exacerbated by the ortho-nitrile group—this scaffold presents unique challenges, including sensitivity to nucleophilic attack (SNAr) and nitrile hydrolysis.[1] This guide provides validated methodologies for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing catalyst selection, base compatibility, and impurity control.[1]

Scaffold Analysis & Reactivity Profile[1][2]

The molecule 5-Chloro-3-methylpyrazine-2-carbonitrile possesses a highly polarized electronic structure.[2] Understanding this is critical for reaction design.

  • The 5-Chloro Position: This site is highly activated for oxidative addition due to the electron-withdrawing nature of the pyrazine nitrogens and the nitrile group at position 2.[2] However, this also makes it susceptible to uncatalyzed nucleophilic aromatic substitution (SNAr) by strong nucleophiles (e.g., alkoxides, amines).[1]

  • The 2-Nitrile Group: A critical quality attribute (CQA).[2] Under basic, aqueous conditions at high temperatures (typical Suzuki conditions), this group is prone to hydrolysis to the primary amide or carboxylic acid.[1]

  • The 3-Methyl Group: While generally stable, the protons are pseudo-benzylic. Strong bases (e.g., LiHMDS, NaH) can deprotonate this position, leading to polymerization or alkylation side reactions.[1]

Reactivity Visualization

The following diagram maps the competitive pathways and strategic reaction sites.

ReactivityMap Scaffold 5-Chloro-3-methylpyrazine- 2-carbonitrile Suzuki Suzuki-Miyaura (C-C Bond) Scaffold->Suzuki Pd(0), Ar-B(OH)2 Weak Base Buchwald Buchwald-Hartwig (C-N Bond) Scaffold->Buchwald Pd(0), HNR2 Cs2CO3 Hydrolysis RISK: Nitrile Hydrolysis (Amide Formation) Scaffold->Hydrolysis OH-/H2O High Temp SNAr RISK: Uncatalyzed S_NAr (By-products) Scaffold->SNAr Strong Nuc No Catalyst

Figure 1: Reactivity map highlighting desired catalytic pathways (Green) versus competitive decomposition risks (Red/Yellow).[1]

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

Rationale

Standard Suzuki conditions often utilize aqueous sodium carbonate (Na₂CO₃).[1] For this substrate, carbonate bases in water often lead to partial hydrolysis of the nitrile. We recommend an anhydrous or minimal-water approach using Potassium Phosphate (K₃PO₄), which offers a better balance of basicity and functional group tolerance.[1]

Catalyst Selection:

  • Preferred: Pd(dppf)Cl2[1]·CH2Cl2 (Robust, resists dehalogenation).[1]

  • Alternative: XPhos Pd G2 (For sterically hindered boronic acids).[1]

Experimental Procedure

Scale: 1.0 mmol basis Reaction Time: 2–4 hours Temperature: 80 °C[2][1]

ReagentEquiv.[3]AmountRole
5-Chloro-3-methylpyrazine-2-carbonitrile 1.0153.6 mgLimiting Reagent
Aryl Boronic Acid1.2VariesNucleophile
Pd(dppf)Cl₂[2][1]·CH₂Cl₂0.0324.5 mgCatalyst (3 mol%)
K₃PO₄ (Tribasic, anhydrous)2.0424 mgBase
1,4-DioxaneN/A5.0 mLSolvent
WaterN/A0.25 mLCo-solvent (Optional*)

*Note: Trace water (5% v/v) accelerates the reaction by activating the boronic acid but minimizes nitrile hydrolysis compared to 1:1 mixtures.[1]

Step-by-Step Workflow:

  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add the chloropyrazine, aryl boronic acid, K₃PO₄, and Pd catalyst.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[1]
    
  • Solvent Addition: Inject degassed 1,4-dioxane (and water if using) via syringe.[1]

  • Reaction: Place in a pre-heated block at 80 °C. Stir vigorously (800 rpm).

    • Checkpoint: Monitor by LC-MS at 1 hour. Look for the disappearance of starting material (m/z ~154) and formation of product.[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2][4]

Rationale

The primary risk here is the "background" SNAr reaction.[1] While SNAr is possible, it often requires harsh temperatures for electron-deficient pyrazines with weak nucleophiles.[1] Palladium catalysis allows the reaction to proceed at lower temperatures, preserving the nitrile.

Critical Constraint: Avoid strong alkoxide bases (NaOtBu).[1] They will rapidly attack the nitrile or cause degradation. Use Cesium Carbonate (Cs₂CO₃) .[1]

Ligand Selection:

  • BrettPhos: Excellent for primary amines.[2]

  • RuPhos: Superior for secondary amines.[2]

Experimental Procedure

Scale: 0.5 mmol basis Temperature: 90 °C

ReagentEquiv.[3]AmountRole
5-Chloro-3-methylpyrazine-2-carbonitrile 1.076.8 mgLimiting Reagent
Amine (R-NH₂)1.2VariesNucleophile
BrettPhos Pd G30.02~18 mgPre-catalyst (2 mol%)
Cs₂CO₃2.0325 mgBase
Toluene (Anhydrous)N/A3.0 mLSolvent

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the chloropyrazine, amine, base, and catalyst in a vial.

  • Solvent: Add anhydrous Toluene. Note: Dioxane is also acceptable but Toluene often provides cleaner profiles for aminations.[2]

  • Thermal Cycle: Heat to 90 °C for 4–6 hours.

  • Quench: Cool to RT. Dilute with EtOAc and wash with water (x1) and brine (x1).[1]

  • Isolation: Dry organic layer over Na₂SO₄, concentrate, and purify.

Process Flow Diagram (General Coupling)

Workflow Start Start: Weigh Reagents (Inert Atmosphere) Degas Degas Solvents (Sparge N2 for 15 min) Start->Degas Mix Combine & Heat (80-90°C) Degas->Mix Check IPC: LC-MS Check (>95% Conversion?) Mix->Check Check->Mix No (Extend Time) Workup Filter (Celite) & Concentrate Check->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Standard operational workflow for Pd-catalyzed coupling of chloropyrazine nitriles.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Hydrolysis of Nitrile (Formation of Amide M+18)Water content too high or base too strong.[2]Switch to anhydrous K₃PO₄ in Toluene. Avoid Carbonate bases.
Homocoupling of Boronic Acid Oxidation of catalyst or excess Boronic Acid.Ensure strict degassing. Slow addition of Boronic acid.
Dehalogenation (Cl replaced by H)Hydride source present (often from solvent or excessive heat).[1]Use 1,4-Dioxane instead of alcohols.[2] Reduce temperature by 10°C.
No Reaction Oxidative addition failed.Switch to electron-rich ligands (XPhos, SPhos) to facilitate insertion into the electron-poor C-Cl bond.[2][1]

References

  • Suzuki-Miyaura Coupling on Chloropyrazines

    • Title: Suzuki-Miyaura Cross-Coupling Reaction (General Review & Conditions)[2][1][4]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination Guidelines

    • Title: Buchwald-Hartwig Cross Coupling Reaction (Catalyst & Base Selection)[2][1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Pyrazine Reactivity Context

    • Title: 3-Chloropyrazine-2-carbonitrile (Structural Analog Data)[2][1]

    • Source: ChemDad / PubChem Data[2][1]

    • URL:[Link][1]

  • Catalyst Selection for Heterocycles

    • Title: User's Guide to Palladium-Catalyzed Amination (Buchwald Group)[2][1][5]

    • Source: Chemical Science (via LibreTexts)[1]

    • URL:[Link]

Disclaimer: This document is for research and development purposes only. All chemical handling must be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.[1]

Sources

Application Note: High-Throughput Library Generation using the 5-Chloro-3-methylpyrazine-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the protocol for constructing diversity-oriented small molecule libraries utilizing 5-Chloro-3-methylpyrazine-2-carbonitrile (CAS: 181284-14-0) as a core scaffold.

In modern drug discovery, this scaffold is classified as "privileged" due to its ability to mimic the purine core of ATP, making it highly relevant for kinase inhibitor development and antiviral research (e.g., RNA polymerase inhibitors). The pyrazine ring offers favorable physicochemical properties (low LogP, high aqueous solubility relative to benzene analogs), while the orthogonal functional handles (C5-Chlorine, C2-Nitrile, C3-Methyl) allow for sequential, regioselective diversification.

Chemical Space & Reactivity Analysis

Understanding the electronic landscape of the scaffold is prerequisite to successful library design.

  • The Pyrazine Core: An electron-deficient heteroaromatic ring (

    
    -deficient).
    
  • C5-Chlorine (The "Warhead"): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitrogen (N1) and the electron-withdrawing nitrile group at C2. This is the primary diversity point.
    
  • C2-Nitrile: A versatile electrophile. It activates the ring for

    
     but serves as a latent functional group for post-coupling transformations (hydrolysis to amides, cyclization to tetrazoles).
    
  • C3-Methyl: Provides steric bulk that can enforce atropisomerism in biaryl systems or serve as a metabolic soft spot. It generally remains inert during standard library assembly but blocks nucleophilic attack at the C3 position.

Library Generation Workflow

The following directed graph illustrates the logical flow of library construction, separating the "displacement first" strategy from the "coupling first" strategy.

LibraryWorkflow Scaffold 5-Chloro-3-methyl pyrazine-2-carbonitrile SNAr Path A: SNAr Displacement (Amines/Thiols) Scaffold->SNAr Nucleophiles Suzuki Path B: Pd-Catalyzed Coupling (Boronic Acids) Scaffold->Suzuki Pd(0), Ar-B(OH)2 Intermediate_A 5-Amino/Thio-3-methyl pyrazine-2-carbonitrile SNAr->Intermediate_A Hydrolysis Nitrile Hydrolysis (-> Amide) Intermediate_A->Hydrolysis Tetrazole Cyclization (-> Tetrazole) Intermediate_A->Tetrazole Intermediate_B 5-Aryl-3-methyl pyrazine-2-carbonitrile Suzuki->Intermediate_B Intermediate_B->Hydrolysis Intermediate_B->Tetrazole Reduction Reduction (-> Amine) Intermediate_B->Reduction FinalLib Final Compound Library Hydrolysis->FinalLib Tetrazole->FinalLib Reduction->FinalLib

Figure 1: Divergent synthesis workflow. Path A utilizes the high reactivity of the C-Cl bond for SNAr, while Path B accesses biaryl space via Suzuki coupling. Both paths converge on C2-nitrile functionalization.

Experimental Protocols

Protocol A: Diversification (C5 Position)

Objective: Introduction of amine or thiol diversity elements. Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Reagents & Setup:

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: Protic solvents like EtOH can be used but may require higher temps.

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Temperature: Room Temperature (25°C) to 60°C.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add the amine monomer (1.2 equiv).

  • Activation: Add DIPEA (2.0 equiv). If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Checkpoint: Monitor by LC-MS.[2] The electron-withdrawing nitrile makes this reaction very fast. If conversion is <50% after 2 hours, heat to 60°C.

  • Workup (Parallel Format):

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Alternative for HTS:Precipitate product by adding water directly to the reaction mixture if the product is hydrophobic.

Critical Insight: Primary amines react within minutes at RT. Sterically hindered secondary amines may require heating to 80°C.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5 Position)

Objective: Installation of aryl/heteroaryl rings. Challenge: The nitrile group can poison Pd catalysts; the electron-deficient ring can be prone to dehalogenation.

Reagents & Setup:

  • Catalyst:

    
     (Robust, air-stable) or XPhos Pd G2 (for difficult substrates).
    
  • Base:

    
     (Preferred) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

  • Charge: In a microwave vial or pressure tube, combine Scaffold (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv).

  • Solvate: Add Dioxane/Water mixture (degassed).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 90°C for 4-12 hours (or Microwave: 110°C for 30 min).

  • Scavenging: Filter through a Celite/Silica plug to remove Pd black.

  • Purification: Flash chromatography is usually required to separate protodehalogenated byproducts.

Protocol C: Nitrile Transformation (C2 Position)

Once the C5 position is substituted, the C2 nitrile can be modified.

Option 1: Hydrolysis to Primary Amide[3]
  • Reagent: Urea-Hydrogen Peroxide (UHP) /

    
     or NaOH/H2O2.
    
  • Conditions: Acetone/Water, RT, 2 hours.

  • Why: This is milder than acid hydrolysis and prevents over-hydrolysis to the carboxylic acid [1].

Option 2: [3+2] Cycloaddition to Tetrazole
  • Reagent: Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) or
    
    
    .
  • Conditions: DMF, 100°C, 12 hours.

  • Significance: Tetrazoles are bioisosteres of carboxylic acids with better membrane permeability and metabolic stability [2].

Data Presentation & Quality Control

Solvent & Reagent Compatibility Table
Reaction TypePreferred SolventBaseCatalyst/AdditiveTemp Range

(Amines)
DMF, DMSO, NMPDIPEA, TEANone20°C - 80°C

(Phenols)
DMF, Acetonitrile

,

18-Crown-6 (Optional)60°C - 100°C
Suzuki Coupling Dioxane/H2O, Toluene

,


,

80°C - 120°C
Nitrile Hydrolysis DMSO/H2O, EtOHNaOH,


0°C - 25°C
Validation Criteria

For a compound to be accepted into the library:

  • Purity: >90% by UV (254 nm) and ELSD.

  • Identity:

    
     confirmed by LC-MS.
    
  • Regiochemistry: If using ambiguous nucleophiles, 1H-NMR must confirm substitution at C5 (loss of Cl, retention of Methyl).

References

  • Common Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[4][5][6] Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr). Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for 5-Chloro-3-methylpyrazine-2-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The direct application of 5-Chloro-3-methylpyrazine-2-carbonitrile in materials science is an emerging area of research with limited published data. The following application notes and protocols are based on the known chemical properties of this compound and the established roles of structurally similar pyrazine derivatives in the development of advanced materials. These protocols are intended to serve as a foundational guide for researchers and are built upon established chemical principles and field-proven insights.

Introduction: The Potential of Substituted Pyrazines in Materials Science

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are gaining significant attention as versatile building blocks in materials science.[1][2] Their inherent electron-deficient nature, rigid and planar structure, and tunable electronic properties make them ideal candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and metal-organic frameworks (MOFs).[1][3][4][5][6] The electron-withdrawing character of the pyrazine ring can lead to substantial improvements in the performance of organic electronic devices.[1]

5-Chloro-3-methylpyrazine-2-carbonitrile is a multifunctional pyrazine derivative. The presence of a chloro group provides a reactive site for cross-coupling reactions, the nitrile group can be used for further chemical modifications or to influence electronic properties, and the methyl group can impact solubility and solid-state packing. These features make it a promising, yet underexplored, candidate for the synthesis of novel functional materials. This document provides detailed protocols and theoretical frameworks for leveraging 5-Chloro-3-methylpyrazine-2-carbonitrile in the fabrication of advanced materials.

Physicochemical Properties of a Close Structural Analog: 3-Chloro-5-methylpyrazine-2-carbonitrile

Direct experimental data for 5-Chloro-3-methylpyrazine-2-carbonitrile is not widely available. However, its isomer, 3-Chloro-5-methylpyrazine-2-carbonitrile (CAS No. 181284-14-0), provides valuable insights into its expected properties.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[7]
Molecular Weight 153.57 g/mol [7][8]
Appearance Light yellow to brown solid (predicted)[9]
Boiling Point (Predicted) 287.4 ± 35.0 °C[7]
Density (Predicted) 1.35 ± 0.1 g/cm³[7]
Storage Room temperature, inert atmosphere[7]

Synthesis and Characterization

Proposed Synthesis of 5-Chloro-3-methylpyrazine-2-carbonitrile

The synthesis of 5-Chloro-3-methylpyrazine-2-carbonitrile can be approached through the chlorination of a suitable pyrazine precursor. The following protocol is adapted from the synthesis of the related compound, 3-chloropyrazine-2-carbonitrile.[10][11]

Reaction Scheme:

Precursor 3-Methylpyrazine-2-carbonitrile Reagents Sulfuryl chloride (SO2Cl2) DMF (catalyst) Toluene Precursor->Reagents Product 5-Chloro-3-methylpyrazine-2-carbonitrile Reagents->Product Chlorination

Caption: Proposed synthesis of 5-Chloro-3-methylpyrazine-2-carbonitrile.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylpyrazine-2-carbonitrile (1 equivalent) in anhydrous toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Addition of Chlorinating Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it over ice water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Chloro-3-methylpyrazine-2-carbonitrile.

Rationale: The use of sulfuryl chloride with a DMF catalyst is a standard and effective method for the chlorination of electron-deficient heterocyclic rings. The workup procedure is designed to neutralize any remaining acid and remove water-soluble byproducts.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of chlorine.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

  • Melting Point Analysis: To determine the purity of the compound.

Application in Polymer Synthesis: A Donor-Acceptor (D-A) Copolymer for Organic Electronics

The electron-deficient nature of the pyrazine core makes 5-Chloro-3-methylpyrazine-2-carbonitrile an excellent acceptor (A) unit for the synthesis of donor-acceptor (D-A) conjugated polymers.[1][12] These polymers are of great interest for applications in organic solar cells and transistors.[13]

Proposed Synthesis of a D-A Copolymer via Stille Cross-Coupling

This protocol describes the synthesis of a copolymer using 5-Chloro-3-methylpyrazine-2-carbonitrile as the acceptor monomer and a distannylated thiophene derivative as the donor (D) monomer.

cluster_reactants Reactants MonomerA 5-Chloro-3-methylpyrazine-2-carbonitrile (Acceptor) Catalyst Pd(PPh3)4 Toluene, 90°C MonomerA->Catalyst MonomerB Distannylated Thiophene Derivative (Donor) MonomerB->Catalyst Polymer Pyrazine-Thiophene D-A Copolymer Catalyst->Polymer Stille Polycondensation

Caption: Workflow for the synthesis of a pyrazine-based D-A copolymer.

Protocol:

  • Reagent Preparation: In a Schlenk flask, add 5-Chloro-3-methylpyrazine-2-carbonitrile (1 equivalent), the distannylated thiophene comonomer (1 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Subject the flask to several cycles of vacuum and backfilling with high-purity argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula.

  • Polymerization: Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere for 24-48 hours. The formation of a dark-colored, viscous solution is expected.

  • Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent, such as methanol.

  • Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.

  • Drying: Dry the purified polymer under high vacuum.

Causality of Experimental Choices:

  • Stille Coupling: This is a robust and versatile palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of conjugated polymers.[12]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and its deactivation can halt the polymerization.

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.

  • Soxhlet Extraction: This is a crucial step for achieving high-purity polymers, which is essential for optimal performance in electronic devices.

Application as a Ligand in Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyrazine ring and the nitrile group of 5-Chloro-3-methylpyrazine-2-carbonitrile can act as coordination sites for metal ions, making it a suitable organic linker for the construction of MOFs.[5][6] MOFs are crystalline materials with high porosity, making them promising for applications in gas storage, separation, and catalysis.[6]

Proposed Solvothermal Synthesis of a Pyrazine-Based MOF

cluster_components Components Ligand 5-Chloro-3-methylpyrazine-2-carbonitrile Reaction Solvothermal Synthesis (e.g., 120°C, 24h) Ligand->Reaction MetalSalt Metal Salt (e.g., Zn(NO3)2·6H2O) MetalSalt->Reaction Solvent Solvent (e.g., DMF/Ethanol) Solvent->Reaction MOF Crystalline MOF Reaction->MOF

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol:

  • Component Mixing: In a glass vial, dissolve 5-Chloro-3-methylpyrazine-2-carbonitrile and a metal salt (e.g., zinc nitrate hexahydrate, copper acetate) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).

  • Sealing: Cap the vial tightly.

  • Heating: Place the vial in a programmable oven and heat to a specific temperature (typically 80-150 °C) for 24-72 hours.

  • Cooling: Allow the oven to cool down to room temperature slowly.

  • Crystal Collection: Collect the resulting crystals by filtration or decantation.

  • Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activation: The pores of the MOF may be occupied by solvent molecules. To activate the MOF, the solvent needs to be removed, often by solvent exchange followed by heating under vacuum.

Self-Validation: The success of the synthesis is validated by the formation of crystals. The crystallinity and structure of the MOF must be confirmed by single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD). The porosity can be assessed by gas sorption measurements (e.g., N₂ at 77 K).

Conclusion

While direct applications of 5-Chloro-3-methylpyrazine-2-carbonitrile in materials science are yet to be extensively reported, its chemical structure strongly suggests its potential as a valuable building block. Its reactive sites allow for its incorporation into conjugated polymers for electronic applications, and its coordinating atoms make it a promising ligand for the design of novel metal-organic frameworks. The protocols provided herein offer a solid foundation for researchers to explore the potential of this and other substituted pyrazine derivatives in the creation of next-generation materials.

References

  • MySkinRecipes. 3-chloro-5-methylpyrazine-2-carbonitrile.
  • BenchChem. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery.
  • BenchChem. Application Notes & Protocols: Synthesis of Pyrazine-Based Polymers for Optical Devices.
  • BenchChem. A Comparative Analysis of Pyrazine Derivatives in Advanced Materials.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
  • ResearchGate. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics.
  • ChemicalBook. 3-Chloropyrazine-2-carbonitrile synthesis.
  • ACS Publications. (2025). Pyrazine-Based Donor Polymers for Cost-Effective High Performance Organic Solar Cells.
  • CCS Chemistry. (2025). A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries.
  • Dalton Transactions. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons.
  • Inorganic Chemistry. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework.
  • ResearchGate. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework | Request PDF.
  • CymitQuimica. 3-Chloro-5-methylpyrazine-2-carbonitrile.
  • ChemicalBook. (2025). 5-Chloro-3-methylpyridine-2-carbonitrile | 156072-84-3.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-methylpyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. This resource provides in-depth, experience-driven advice, detailed protocols, and visual aids to support your synthetic endeavors.

Introduction

5-Chloro-3-methylpyrazine-2-carbonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure offers multiple sites for functionalization, making it a versatile building block in medicinal chemistry.[1] Achieving a high yield of this compound requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide will address common issues encountered during its synthesis and provide practical solutions.

Synthetic Strategy Overview

A common and logical synthetic approach to 5-Chloro-3-methylpyrazine-2-carbonitrile involves a multi-step process starting from commercially available or readily synthesized precursors. The following workflow outlines a plausible and adaptable route.

Synthetic_Workflow A 2-Amino-3-methylpyrazine B 3-Methylpyrazine-2-carbonitrile A->B  Sandmeyer Reaction (Diazotization followed by Cyanation)   C 5-Chloro-3-methylpyrazine-2-carbonitrile B->C  Regioselective Chlorination   Sandmeyer_Troubleshooting start Low Yield in Sandmeyer Reaction q1 Was the temperature strictly maintained at 0-5 °C during diazotization? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the sodium nitrite solution added slowly and dropwise? a1_yes->q2 s1 Implement rigorous temperature control with an ice-salt bath. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the pH of the reaction mixture optimized for the cyanation step? a2_yes->q3 s2 Use a dropping funnel for slow, controlled addition. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the starting 2-Amino-3-methylpyrazine pure? a3_yes->q4 s3 Experiment with careful neutralization before adding CuCN. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Yield Improved a4_yes->end s4 Purify the starting material by recrystallization or chromatography. a4_no->s4 s4->end

Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.

Part 2: Chlorination of 3-Methylpyrazine-2-carbonitrile

Question 2: My chlorination of 3-Methylpyrazine-2-carbonitrile is resulting in a mixture of products, including dichlorinated species and side-chain chlorinated compounds. How can I improve the regioselectivity for the desired 5-chloro isomer?

Answer: Regioselectivity in the chlorination of substituted pyrazines can be challenging. The electron-withdrawing nature of the cyano group and the electron-donating nature of the methyl group will direct the electrophilic chlorination. Here’s how to improve selectivity:

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator or a Lewis acid is a common choice. [2]However, under certain conditions, this can lead to over-chlorination or side-chain chlorination. N-Chlorosuccinimide (NCS) is a milder chlorinating agent that can offer better regioselectivity in some cases.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product and reducing the rate of side reactions. [3]It is advisable to start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress by TLC or GC.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the chlorination reaction. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used.

  • Stoichiometry of the Chlorinating Agent: Use a slight excess (1.05-1.2 equivalents) of the chlorinating agent. A large excess will significantly increase the formation of dichlorinated byproducts.

Table 1: Recommended Starting Conditions for Chlorination

ParameterRecommended ConditionRationale
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)Effective for chlorination of pyrazines. [2]
Solvent Dichloromethane (DCM)Inert and provides good solubility.
Temperature 0 °C to room temperatureMinimizes side reactions.
Stoichiometry 1.1 equivalents of SO₂Cl₂Balances conversion and selectivity.

Question 3: I am observing the formation of 3-methylpyrazine-2-carboxamide as a byproduct during the workup of the chlorination reaction. How can I prevent this?

Answer: The formation of the carboxamide is due to the hydrolysis of the nitrile group. [4]This can occur during the aqueous workup, especially if the conditions are basic or if the reaction mixture is heated for an extended period in the presence of water.

  • Minimize Contact with Water and Base: During the workup, use a minimal amount of water for washing and avoid strong bases. If a basic wash is necessary to remove acidic byproducts, use a mild base like sodium bicarbonate and perform the wash quickly at a low temperature.

  • Anhydrous Conditions: Ensure that the reaction itself is carried out under strictly anhydrous conditions. Use dry solvents and glassware.

  • Purification: If the amide is formed, it can often be separated from the desired nitrile by column chromatography on silica gel.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 3-Methylpyrazine-2-carbonitrile
  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Amino-3-methylpyrazine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution while stirring vigorously.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Methylpyrazine-2-carbonitrile.

Protocol 2: Synthesis of 5-Chloro-3-methylpyrazine-2-carbonitrile
  • Chlorination:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-Methylpyrazine-2-carbonitrile (1 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 equivalents) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Chloro-3-methylpyrazine-2-carbonitrile.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Construction of 5-(Alkylamino)
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines.
  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • PubChem. (n.d.). 5-Chloro-3-methylpyrazine-2-carbonitrile. Retrieved from [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004).
  • Taylor, E. C., & Macor, J. E. (1986). A convenient synthesis of 2-amino-3-cyanopyrazines. Journal of Heterocyclic Chemistry, 23(5), 1577-1579.
  • U.S. Patent No. 5,484,929. (1996).
  • U.S. Patent No. 6,699,993 B1. (2004).
  • MDPI. (2018).
  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Cyanation – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • Patsnap. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl. Retrieved from [Link]

  • Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved from [Link]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-3-methylpyrazine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile heterocyclic intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its effective solubilization is a critical first step in experimental success.[1] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounded in established principles of physical chemistry and formulation science.

Compound Profile: 5-Chloro-3-methylpyrazine-2-carbonitrile

Understanding the physicochemical properties of a compound is the foundation for overcoming its solubility limitations. Below is a summary of the known properties of 5-Chloro-3-methylpyrazine-2-carbonitrile.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
Appearance Light yellow to brown solid[2]
Predicted Boiling Point 287.4 ± 35.0 °C[1]
Predicted Density 1.35 ± 0.1 g/cm³[1]
Storage Room temperature, inert atmosphere[1]

Note: Experimental aqueous solubility data is not extensively published. Empirical determination is strongly recommended.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced by researchers.

Q1: My 5-Chloro-3-methylpyrazine-2-carbonitrile is not dissolving in my aqueous buffer. Why is this happening?

The low aqueous solubility is expected due to the molecule's structure. The pyrazine ring, while containing nitrogen atoms, is largely aromatic and hydrophobic. The presence of a chloro group and a methyl group further increases its lipophilicity (fat-solubility), while the carbonitrile group adds some polarity. This combination results in a molecule that prefers non-polar or semi-polar organic solvents over water. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[3][4]

Q2: What solvent should I use to prepare a concentrated stock solution?

For preparing high-concentration stock solutions, it is standard practice to use a water-miscible organic solvent. Based on the compound's structure and general laboratory practice, we recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol or Methanol

  • N,N-Dimethylformamide (DMF)

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of 5-Chloro-3-methylpyrazine-2-carbonitrile in a suitable vial.

  • Add a small volume of the selected organic solvent (e.g., DMSO).

  • Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved.[5] Visually inspect against a light source to ensure no particulates remain.

  • Once fully dissolved, add more solvent to reach the final desired concentration.

  • Store the stock solution appropriately, typically at -20°C or -80°C in aliquots to prevent repeated freeze-thaw cycles.[5]

Q3: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my cell culture media or aqueous buffer. What can I do?

This is a classic problem known as "crashing out." It occurs when the highly concentrated drug in the organic stock solution is introduced into an aqueous environment where its solubility is much lower. The organic co-solvent is diluted, and the compound can no longer stay in solution.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final aqueous medium. Perform a serial dilution to find the highest workable concentration.[5]

  • Increase Final Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility.[5] Caution: Always run a vehicle control with the same final solvent concentration to ensure it does not affect your experimental results.

  • Use a Surfactant: Pre-treating your aqueous buffer with a low concentration of a biocompatible surfactant can help.[5] (See detailed guide below).

  • Change Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a small volume first, vortexing well, and then adding this intermediate dilution to the rest of the buffer.

In-Depth Troubleshooting & Solubilization Guides

When simple stock dilution fails, more advanced formulation strategies are required. The following guides provide both the "how" and the "why" for each technique.

Decision-Making Workflow for Solubility Enhancement

Before diving into specific protocols, it's crucial to have a logical approach. The following workflow can help you decide which technique to try based on your experimental constraints.

G start Compound fails to dissolve in final aqueous medium check_stock Is stock solution clear and fully dissolved? start->check_stock stock_issue Stock Preparation Issue: Re-dissolve using heat/sonication or try a different organic solvent. check_stock->stock_issue No dilution_issue Dilution Issue: Compound is 'crashing out' check_stock->dilution_issue Yes lower_conc Can final concentration be lowered? dilution_issue->lower_conc yes_lower Yes: Determine max soluble concentration via serial dilution. lower_conc->yes_lower Yes no_lower No: Need solubility enhancement technique. lower_conc->no_lower No ask_cosolvent Is an organic co-solvent (e.g., >1% DMSO) acceptable in the assay? no_lower->ask_cosolvent use_cosolvent Use Co-solvency: Optimize co-solvent type and concentration. ask_cosolvent->use_cosolvent Yes ask_excipients Are non-volatile excipients (surfactants, cyclodextrins) acceptable? ask_cosolvent->ask_excipients No use_excipients Explore Surfactants or Cyclodextrins. ask_excipients->use_excipients Yes ask_ph Can the pH of the medium be altered? ask_excipients->ask_ph No use_ph Use pH Modification: Determine pH-solubility profile. ask_ph->use_ph Yes end_point Insoluble under current constraints. Re-evaluate experimental design. ask_ph->end_point No

Caption: A decision tree for troubleshooting solubility issues.

Technique 1: Co-solvency

Causality & Expertise: Co-solvency is often the simplest and first method to try. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This change in polarity lowers the energy penalty for solvating a lipophilic molecule like 5-Chloro-3-methylpyrazine-2-carbonitrile.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]

Protocol for Co-solvent Screening:

  • Preparation: Prepare several vials of your aqueous buffer.

  • Co-solvent Addition: To each vial, add a different co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol) to achieve a range of final concentrations (e.g., 2%, 5%, 10% v/v).

  • Compound Addition: Add a known excess amount of 5-Chloro-3-methylpyrazine-2-carbonitrile to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation & Analysis: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This will give you the saturation solubility in each co-solvent mixture.

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5-20%Can be volatile; potential for toxicity in cell-based assays.
Propylene Glycol 10-40%Less volatile than ethanol; generally well-tolerated.[7]
Polyethylene Glycol (PEG 300/400) 10-50%Low toxicity; can increase viscosity.
DMSO 1-10%Excellent solubilizer but higher potential for assay interference/toxicity.
Technique 2: pH Adjustment

Causality & Expertise: The solubility of ionizable compounds can be dramatically altered by changing the pH of the solution.[9][] The pyrazine ring contains two nitrogen atoms which are weakly basic.[11] By lowering the pH, these nitrogens can become protonated, creating a positive charge on the molecule. This charged species will have significantly higher aqueous solubility than the neutral form.

Protocol for pH-Solubility Profiling:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Compound Addition: Add an excess of 5-Chloro-3-methylpyrazine-2-carbonitrile to each buffer.

  • Equilibration: Agitate at a constant temperature for 24-48 hours.

  • Analysis: Separate the solid and quantify the dissolved concentration in the supernatant as described in the co-solvency protocol.

  • Interpretation: Plot solubility versus pH. You should observe a significant increase in solubility at lower pH values if protonation is occurring. This method is particularly effective when combined with co-solvents.[]

Technique 3: Micellar Solubilization using Surfactants

Causality & Expertise: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell.[9] A poorly soluble compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, leading to a dramatic increase in apparent solubility.[7][13]

G cluster_micelle Micelle center Hydrophobic Core drug Drug Molecule s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center water Aqueous Environment G cluster_0 cluster_1 A Drug Molecule plus + CD Cyclodextrin equals Complex Inclusion Complex (Water Soluble) DrugInCD Drug

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Protocol for Phase Solubility Study with Cyclodextrins:

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Compound Addition: Add an excess of 5-Chloro-3-methylpyrazine-2-carbonitrile to each solution.

  • Equilibration: Seal and agitate the solutions at a constant temperature for 48-72 hours.

  • Analysis: Filter the solutions and determine the concentration of the dissolved compound in the supernatant via HPLC-UV.

  • Interpretation: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex.

References
  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2360. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]

  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. MySkinRecipes Chemical Database. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. [Link]

  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2013, 1-10. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Lucero-Acuña, A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311. [Link]

  • S-K. Sze, E. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 221. [Link]

  • Agilent. (2022). Dissolution Method Troubleshooting. Agilent Technologies. [Link]

  • Co-solvent: Significance and symbolism. (n.d.). ScienceDirect. [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 01-06. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. [Link]

  • Kumar, S., & Singh, R. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Wang, S., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4983. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 5-Chloro-3-methylpyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this key heterocyclic building block. Here, we synthesize field-proven insights and foundational chemical principles to help you navigate the complexities of coupling with this electron-deficient substrate.

The pyrazine core is a privileged scaffold in medicinal chemistry, and functionalized derivatives like 5-Chloro-3-methylpyrazine-2-carbonitrile are critical intermediates. However, the inherent electronic properties of the pyrazine ring and the relative inertness of the C-Cl bond present unique challenges. This document provides a structured approach to troubleshooting common issues and offers validated starting protocols to streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 5-Chloro-3-methylpyrazine-2-carbonitrile considered a "challenging" substrate for cross-coupling?

A: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic nature makes the oxidative addition of a palladium catalyst into the C-Cl bond—the crucial first step in most cross-coupling cycles—energetically more demanding compared to electron-rich or neutral aryl chlorides.[1][2] Consequently, reactions often require more specialized and highly active catalyst systems, including sterically hindered and electron-rich phosphine ligands, to proceed efficiently.[3][4]

Q2: What are the most common and effective coupling reactions for this substrate?

A: The most prevalent and synthetically useful transformations are:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is widely used to introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: For C-N bond formation with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[5][6]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to valuable alkynylpyrazine derivatives.[7]

Q3: Which palladium catalyst/ligand system is a good starting point?

A: For an unoptimized reaction with an aryl chloride, especially an electron-deficient one, a robust catalyst system is essential. A highly recommended starting point involves a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a sterically hindered, electron-rich biarylphosphine ligand such as SPhos or XPhos.[3][8] These ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps.[4][8]

Q4: What are the primary side reactions to be aware of?

A: The two most common side reactions are:

  • Hydrodechlorination (or Protodechlorination): This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of 3-methylpyrazine-2-carbonitrile. This can be caused by trace water, adventitious hydrogen sources, or certain reaction conditions.

  • Homocoupling: This involves the coupling of two molecules of the nucleophilic partner (e.g., two boronic acid molecules in a Suzuki reaction or two alkyne molecules in a Sonogashira reaction). It is often promoted by the presence of oxygen or inefficient catalyst turnover.[9]

Section 2: Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling (C-C)

Common Problem: Low or No Conversion to the Desired Biaryl Product

This is the most frequent issue, often stemming from inefficient catalyst activation or turnover. The following workflow provides a systematic approach to diagnosis and resolution.

G cluster_0 start Low / No Conversion q1 Is the catalyst system appropriate for an electron-deficient aryl chloride? start->q1 a1 ACTION: Switch to a catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos, or a Buchwald-type ligand). q1->a1 No q2 Has the reaction been rigorously degassed? q1->q2 Yes a2 ACTION: Ensure all solvents and reagents are dry and oxygen-free. Use freeze-pump-thaw cycles or sparge with argon for 30+ min. q2->a2 No q3 Is the base appropriate and sufficiently strong? q2->q3 Yes a3 ACTION: Screen stronger bases. For Suzuki reactions, K3PO4 or Cs2CO3 are often more effective than Na2CO3. q3->a3 No end Re-evaluate substrate reactivity. Consider derivatization to bromide/iodide. q3->end Yes

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Causality Explained:

  • Catalyst/Ligand Choice: Electron-deficient aryl chlorides require electron-rich ligands to increase the electron density on the palladium center, which facilitates the oxidative addition step.[3][4] Standard ligands like PPh₃ are often insufficient.

  • Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. It also promotes the unwanted homocoupling of the boronic acid partner.[9]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] A base that is too weak or poorly soluble may stall the reaction.

Buchwald-Hartwig Amination (C-N)

Common Problem: Significant Formation of Hydrodechlorination Byproduct

The formation of 3-methylpyrazine-2-carbonitrile alongside your desired amine product points to a competitive reduction pathway.

Diagnostic Steps & Solutions:

  • Evaluate the Base: Strong, sterically hindered bases like sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are standard for Buchwald-Hartwig aminations.[11] However, if the amine substrate is particularly bulky, deprotonation can be slow. The resulting palladium-amine complex may undergo alternative pathways.

    • Solution: Consider using a slightly weaker but less hindered base like lithium bis(trimethylsilyl)amide (LHMDS) or switching to a carbonate/phosphate base system if compatible with your amine's pKa. The choice of base is highly dependent on the solvent and amine.[12][13]

  • Check for Moisture: Water can be a proton source for hydrodechlorination.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly opened, anhydrous solvents and dry the amine over molecular sieves if necessary.

  • Analyze the Ligand: Some ligands are more prone to β-hydride elimination pathways, which can lead to hydrodehalogenation.

    • Solution: Using very bulky ligands (e.g., BrettPhos, AdBrettPhos) can create a steric environment around the palladium center that disfavors these side reactions and promotes the desired C-N reductive elimination.

  • Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and side reactions.

    • Solution: Once the reaction has initiated, try reducing the temperature by 10-20 °C to see if the selectivity improves without significantly impacting the reaction rate.

Sonogashira Coupling (C-C Alkyne)

Common Problem: Glaser Coupling (Alkyne Homocoupling)

The formation of a di-alkyne byproduct (R-C≡C-C≡C-R) is a classic issue in Sonogashira reactions, known as Glaser coupling. This side reaction is copper-mediated and oxygen-dependent.

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. The mechanism for Glaser coupling requires the oxidation of the copper(I) acetylide intermediate.

    • Solution: Employ stringent anaerobic techniques. Use a glovebox for reaction setup if possible. At a minimum, use freeze-pump-thaw cycles on the solvent and ensure the reaction vessel is thoroughly purged with an inert gas like argon.

  • Minimize Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst (typically CuI), it is not always necessary, especially with modern, highly active palladium/ligand systems.[7]

    • Solution: Attempt the reaction with a reduced loading of CuI (e.g., 0.5-1 mol%) or, preferably, screen "copper-free" Sonogashira conditions. Many modern protocols use a palladium catalyst and an amine base (like pyrrolidine or piperidine) which are effective without added copper.[14]

  • Amine Base Choice: The amine base is not just a proton scavenger; it also helps to keep the copper catalyst soluble and active.

    • Solution: Liquid amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. If Glaser coupling persists, switching to a different amine base can sometimes alter the reaction kinetics in favor of the desired cross-coupling.

Section 3: Optimized Starting Protocols

These protocols are designed as robust starting points. Optimization of temperature, reaction time, and reactant stoichiometry may be necessary for specific substrates.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Experimental Workflow prep 1. Prepare Vessel reagents 2. Add Solids: - Pyrazine (1 eq) - Boronic Acid (1.3 eq) - Base (K3PO4, 2.5 eq) - Pd Catalyst/Ligand prep->reagents purge 3. Purge with Inert Gas (Argon, 3x cycles) reagents->purge solvent 4. Add Degassed Solvent (e.g., Dioxane/H2O) purge->solvent heat 5. Heat Reaction (e.g., 90-110 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Workup & Purify monitor->workup

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 eq.).

  • Addition of Solids: Add the arylboronic acid (1.2-1.5 eq.) and the base (e.g., K₃PO₄, 2.5 eq.).

  • Catalyst Addition: Add the palladium precatalyst and ligand (see table below).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Notes
Pd Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable Pd(II) and Pd(0) sources that form the active catalyst in situ.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands proven effective for activating C-Cl bonds.[3]
Base K₃PO₄ or Cs₂CO₃ (2.5 eq.)Strong inorganic bases that are highly effective in Suzuki couplings.[15][11]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂OA polar aprotic solvent with water is standard for dissolving the inorganic base.[15]
Temperature 90 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, add the palladium precatalyst and ligand to a flame-dried reaction vial.

  • Addition of Solids: Add the base (e.g., NaOt-Bu, 1.4 eq.) and 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 eq.).

  • Addition of Liquids: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2-1.5 eq.).

  • Sealing & Heating: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block and stir.

  • Monitoring & Workup: Follow steps 7-9 from the Suzuki protocol above.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Notes
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source for this transformation.
Ligand XPhos or RuPhos (2-4 mol%)Highly active ligands for C-N coupling with a broad substrate scope.
Base NaOt-Bu or LHMDS (1.4 eq.)Strong, non-nucleophilic bases required to deprotonate the amine.[11]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Aprotic solvents are standard. Must be rigorously dried.
Temperature 80 - 110 °CVaries based on the nucleophilicity and steric hindrance of the amine.

Section 4: Understanding the Core Chemistry

The efficiency of palladium-catalyzed cross-coupling reactions is governed by a catalytic cycle. Understanding this cycle is key to rational troubleshooting.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition (Ar-X) RATE LIMITING for Ar-Cl Trans Ar-Pd(II)-R Complex OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination Product Ar-R Product Trans->Product

Caption: A simplified catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazine. For aryl chlorides, this step has a high activation energy and is often the rate-limiting step of the entire cycle.[1] This is the primary reason that specialized, electron-rich ligands are required—they make the palladium center more nucleophilic and accelerate this step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner displaces the halide on the palladium complex. For Suzuki reactions, this requires prior activation of the boronic acid by a base.[10] For Buchwald-Hartwig, the amine coordinates to the palladium and is then deprotonated by the base.[5]

  • Reductive Elimination: The two organic partners (the pyrazine and the nucleophile) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

By understanding which reaction parameter influences each step, you can make more informed decisions to overcome common experimental hurdles.

References

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Kotha, S., & Misra, S. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Retrieved from [Link]

  • Fihri, A., et al. (2011). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Schlüter, A. D. (Ed.). (2013). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • Reddit. (2015). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Retrieved from [Link]

  • Norrby, P. O., et al. (2015). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Lipshutz, B. H., & Frieman, B. A. (2002). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters (ACS Publications). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC. Retrieved from [Link]

  • Omeje, H. O., & Onwunjekwe, A. U. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Wiley Online Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • SciSpace. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Wang, C., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters (ACS Publications). Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 2,3-bis(2-pyridyl)pyrazine with [Re2(CO)8(CH3CN)2]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • ChemRxiv. (n.d.). Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Reagents. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (Eds.). (2016). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters (ACS Publications). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Retrieved from [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 5-Chloro-3-methylpyrazine-2-carbonitrile as a standard organic intermediate. This is a critical error. This molecule is a "loaded spring" of reactivity, designed as a high-energy precursor for antivirals like Favipiravir (T-705) .

The Core Instability: The pyrazine ring is electron-deficient (π-deficient). The presence of the nitrile (-CN) and chloro (-Cl) groups creates a synergistic electron-withdrawing effect. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (


)  and the nitrile group prone to rapid hydrolysis , even under mild conditions.

This guide replaces generic "store cold" advice with mechanistic protocols to preserve molecular integrity.

Module 1: Storage & Environmental Control

For immediate implementation upon receipt of material.

Q: I just received the shipment. Why is the compound turning from off-white to yellow/brown?

A: You are likely witnessing oxidative degradation or hydrolysis. Pyrazines are photosensitive and hygroscopic. A color shift to yellow or brown typically indicates the formation of N-oxides or hydrolysis products (amides).

Protocol:

  • Inert Atmosphere: Store strictly under Argon or Nitrogen. The container must be purged before resealing.

  • Temperature: Maintain at 2°C to 8°C for short-term (<1 month) or -20°C for long-term storage.

  • Light Exclusion: Wrap containers in aluminum foil or use amber glass. UV light can promote radical formation at the methyl position.

Q: Can I store this in solution?

A: Generally, NO. Storing in solution dramatically increases the effective surface area for reaction with trace water or dissolved oxygen. If you must store a stock solution:

  • Allowed Solvents: Anhydrous Dichloromethane (DCM) or Toluene.

  • Forbidden Solvents: DMSO or DMF (hygroscopic and can act as oxidants/nucleophiles over time), Alcohols (Methanol/Ethanol will cause slow

    
    ).
    

Module 2: Reaction & Solvent Compatibility

Preventing decomposition during experimental workflows.

Q: My yield is low, and I see a new spot on TLC ( ~ 0.2). What happened?

A: You likely hydrolyzed the nitrile to an amide. The nitrile group at C-2 is activated by the adjacent ring nitrogens. In the presence of even trace moisture and a Lewis acid or base, it converts to 5-chloro-3-methylpyrazine-2-carboxamide .

The "Dry Solvent" Trap: "Dry" solvents from a bottle often contain 50-100 ppm water. For this pyrazine, that is enough to trigger decomposition.

Corrective Protocol:

  • Solvent Grade: Use solvents dried over molecular sieves (3Å or 4Å).

  • Karl Fischer Limit: Ensure water content is < 50 ppm .

  • Avoid Protic Solvents: Never use methanol or ethanol unless you intend to replace the chlorine with a methoxy/ethoxy group.

Q: I tried to heat the reaction to speed it up, but the starting material disappeared into "baseline junk."

A: Thermal instability led to polymerization or degradation. Electron-deficient heteroaromatics are prone to thermal decomposition.

Table 1: Solvent & Temperature Compatibility Matrix

SolventMax TempRisk FactorMechanism of Failure
Methanol / Ethanol N/ACRITICAL Rapid

(Cl

OMe/OEt).
Water / Aqueous Buffer N/ACRITICAL Hydrolysis of Nitrile

Amide; Cl

OH (Pyrazinone).
DMSO 40°CHighOxidation of methyl group; hygroscopic nature introduces water.
DMF 60°CMediumThermal decomposition of DMF produces Dimethylamine, which displaces Cl.
DCM / Toluene RefluxLowBest choice. Non-nucleophilic.

Module 3: Visualization of Decomposition Pathways

Understanding how the molecule breaks down allows you to predict and prevent it. The diagram below illustrates the three primary death pathways for 5-Chloro-3-methylpyrazine-2-carbonitrile.

DecompositionPathways Start 5-Chloro-3-methylpyrazine- 2-carbonitrile (Intact API) Amide Hydrolysis Product A: Pyrazine-2-carboxamide (Solid Precipitate) Start->Amide H2O / pH > 8 (Nitrile Hydrolysis) Pyrazinone Hydrolysis Product B: Pyrazinone Tautomer (Loss of Aromaticity) Start->Pyrazinone H2O / Heat (Cl Displacement) Methoxy Substitution Product: 5-Methoxy- derivative (If MeOH used) Start->Methoxy MeOH / Base (Nucleophilic Attack)

Figure 1: Primary decomposition pathways. Note that moisture triggers two distinct failure modes (Amide formation and Pyrazinone formation).

Module 4: Troubleshooting & Purification

How to rescue your experiment.

Q: How do I work up the reaction without hydrolyzing the nitrile?

A: Avoid strong aqueous acids or bases during extraction. Standard 1M HCl or 1M NaOH washes are too harsh.

Safe Workup Protocol:

  • Quench: Use saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 6-7).
    
  • Extraction: Use Ethyl Acetate or DCM.

  • Drying: Dry organic layer over Magnesium Sulfate (

    
    ) immediately. Do not leave it sitting in the separator funnel.
    
  • Concentration: Rotary evaporate at < 40°C . High bath temperatures promote degradation.

Q: Can I purify this on silica gel?

A: Yes, but with caveats. Silica gel is slightly acidic and retains water.

  • Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity if your compound is acid-sensitive (though pyrazines are generally base-sensitive, neutralizing silica prevents acid-catalyzed hydrolysis). Correction: For this specific nitrile, neutral silica is usually sufficient.

  • Eluent: Use Hexanes/Ethyl Acetate gradients. Avoid Methanol/DCM mixtures if possible, as silica concentrates the methanol and can promote substitution on the column.

Module 5: Safe Handling Workflow

Follow this logic gate for every experiment involving this intermediate.

HandlingWorkflow Receive Receive Compound Check Check Appearance (Yellowing?) Receive->Check Purify Recrystallize/Column (Remove Amide) Check->Purify Yes Store Store: -20°C, Argon Check->Store No Purify->Store React Reaction Setup Store->React SolventCheck Is Solvent Anhydrous? (<50ppm H2O) React->SolventCheck Proceed Proceed with Synthesis SolventCheck->Proceed Yes Stop STOP: Dry Solvent SolventCheck->Stop No Stop->SolventCheck Redistill/Sieves

Figure 2: Decision matrix for handling and quality control prior to synthesis.

References

  • Xie, Y., et al. (2019).[1] The complete synthesis of favipiravir from 2-aminopyrazine.[1]Chemical Papers , 73, 1043–1051.[1] (Describes the synthesis and handling of the analogous 3,6-dichloropyrazine-2-carbonitrile intermediate and its sensitivity).

  • Zhang, T., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.[2][3]Chemical Papers , 77, 1-9. (Details the hydrolysis risks of pyrazine carbonitriles during API synthesis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 292465, 3-Chloropyrazine-2-carbonitrile. (General stability and hazard data for chloropyrazine carbonitriles).

  • Echemi. (2024).[4][5] Safety Data Sheet: 3-chloro-5-methylpyrazine-2-carbonitrile. (Storage conditions: Inert atmosphere, 2-8°C).

Sources

Technical Support Center: Characterization of 5-Chloro-3-methylpyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylpyrazine-2-carbonitrile and its derivatives. This resource, developed from field-proven insights, addresses common experimental challenges in a direct question-and-answer format. As a key intermediate in pharmaceuticals and agrochemicals, mastering the synthesis and characterization of this compound is crucial for advancing research.[1] This guide provides in-depth troubleshooting for synthesis, purification, analysis, and handling.

Section 1: Synthesis & Reactivity Troubleshooting

This section addresses common hurdles encountered during the synthesis of the parent compound and its subsequent modification.

Q1: My chlorination reaction of 3-methylpyrazine-2-carbonitrile results in a low yield and a dark, oily crude product. What's going wrong?

A1: This is a frequent issue stemming from either incomplete reaction or side-product formation due to the reaction's sensitivity. The conversion of a pyrazine N-oxide precursor or direct chlorination requires careful control of reagents and conditions. Let's break down the causality and solutions.

Underlying Causes & Solutions:

  • Reagent Quality & Stoichiometry: The use of reagents like sulfuryl chloride or phosphorus oxychloride must be precise. Excess chlorinating agent can lead to over-chlorination or degradation of the pyrazine ring, which is electron-deficient and susceptible to harsh reagents.

    • Expert Tip: Always use freshly distilled or a newly opened bottle of the chlorinating agent. Ensure accurate stoichiometry; a slight excess (1.1-1.5 equivalents) is often sufficient. A large excess can promote side reactions.

  • Temperature Control: These reactions are often exothermic. A runaway reaction temperature is a primary cause of polymerization and the formation of tar-like byproducts.

    • Protocol Insight: The addition of the chlorinating agent should be done dropwise at a low temperature (e.g., in an ice bath, 0-5 °C) to dissipate heat effectively.[2][3] After the addition is complete, the reaction may need to be slowly warmed to room temperature or gently heated to ensure completion, but this must be monitored closely.[3]

  • Solvent and Catalyst Choice: The choice of solvent is critical. While toluene is common, the addition of a catalytic amount of N,N-Dimethylformamide (DMF) is often employed.[2][3]

    • Mechanistic Explanation: DMF reacts with the chlorinating agent (e.g., sulfuryl chloride) to form the Vilsmeier reagent (in situ), which is a more effective and often milder electrophile for this type of transformation, reducing the likelihood of ring degradation.

Validated Experimental Protocol: Chlorination

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 3-methylpyrazine-2-carbonitrile in anhydrous toluene. Add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.2 equivalents) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After addition, allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring it over crushed ice. The quenching process is highly exothermic and should be done in a well-ventilated fume hood.

  • Workup: Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, and extract the aqueous layer two more times with an appropriate solvent like ethyl acetate or diethyl ether.[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product, which can then be purified.

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Isolation A 1. Dissolve Starting Material in Toluene + cat. DMF B 2. Cool to 0 °C A->B C 3. Add SO₂Cl₂ Dropwise B->C D 4. Stir & Monitor Reaction (TLC / LC-MS) C->D E 5. Quench on Ice D->E Reaction Complete F 6. Neutralize (NaHCO₃) E->F G 7. Extract with Organic Solvent F->G H 8. Dry, Filter, Concentrate G->H I Purification (See Section 2) H->I Crude Product

Caption: Synthesis and Workup Workflow for Chlorination.

Q2: I'm struggling with a nucleophilic aromatic substitution (SNAᵣ) reaction on the 5-chloro position. The reaction is sluggish and gives low conversion even at high temperatures.

A2: This is a classic challenge related to the electronic nature of the pyrazine ring and the nucleophile's reactivity. While the chloro group is a good leaving group, several factors can impede the reaction.

Underlying Causes & Solutions:

  • Nucleophile Strength: The pyrazine ring is electron-deficient due to the two nitrogen atoms, which facilitates SNAᵣ. However, a weak nucleophile (e.g., a neutral amine with bulky substituents) may still lack the potency to attack the ring efficiently.

    • Expert Tip: If using an amine nucleophile, consider deprotonating it first with a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) to generate the more potent anionic nucleophile. For amine substitutions, using a base like triethylamine (TEA) can also act as an acid scavenger, driving the reaction forward.[4]

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAᵣ reactions as they solvate the cation of the base but leave the anionic nucleophile relatively "naked" and more reactive.

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be highly effective. It provides rapid, uniform heating that can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating.[4]

  • Electron-Withdrawing Groups: The presence of the nitrile group at the 2-position and the methyl group at the 3-position influences the electronics. While the nitrile is strongly electron-withdrawing and activates the ring for nucleophilic attack, the methyl group is weakly electron-donating, which can slightly counteract this activation. Understanding these subtle electronic effects is key.[5]

Section 2: Purification Troubleshooting

Even with a successful reaction, isolating a pure product can be challenging.

Q3: My compound streaks badly during silica gel chromatography, and I'm recovering a mixture of fractions.

A3: Streaking (or tailing) on silica gel is a common problem with nitrogen-containing heterocyclic compounds like pyrazines. This is due to unwanted interactions between the basic nitrogen atoms on your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.

Underlying Causes & Solutions:

  • Acid-Base Interaction: The lone pairs on the pyrazine nitrogens can form strong hydrogen bonds or even undergo protonation by the acidic silica surface. This causes a portion of your compound to "stick" to the column, leading to tailing and poor separation.[6]

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the polar solvent. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Solution 2: Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) can be an excellent alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) may provide a better separation mechanism.

  • Improper Solvent System: If your eluent is too polar, all components may elute too quickly (low Rf), resulting in poor separation. If it's not polar enough, your compound may not move at all.

    • Expert Tip: Aim for an Rf value of 0.25-0.35 for your target compound in the chosen solvent system during the initial TLC analysis. This Rf range typically provides the best separation on a column. A common starting eluent for these compounds is a mixture of hexanes and ethyl acetate.

G A Crude Product Obtained B Is the compound stable on silica? (Run a TLC spot test) A->B C Is the compound non-polar enough for normal phase? B->C Yes F Consider Alumina or Reversed-Phase (C18) column B->F No (degrades) D Column Chromatography (Silica Gel) C->D Yes G Is the compound crystalline? C->G No (too polar) E Add 1% TEA to eluent to reduce tailing D->E H Recrystallization G->H Yes I Distillation / Sublimation (If volatile and stable) G->I No

Caption: Decision Tree for Purification Method Selection.

Section 3: Spectroscopic Characterization FAQs

Correctly interpreting spectral data is the final confirmation of your compound's identity and purity.

Q4: How do I correctly interpret the ¹H NMR spectrum? The aromatic signals are confusing.

A4: The pyrazine ring system presents a unique electronic environment. The two nitrogen atoms are electron-withdrawing, which deshields the adjacent protons, causing them to appear at a relatively high chemical shift (downfield), typically between 8.0 and 9.5 ppm.[7]

Proton Position (Example) Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (on parent pyrazine)~8.9d~2.4
H-6 (on parent pyrazine)~8.8d~2.4
-CH₃ (at C-3)~2.7sN/A
Note: These are typical values in CDCl₃ or DMSO-d₆ and can shift based on other substituents on the ring.[3][7]

Common NMR Issues & Solutions:

  • Peak Broadening: The nitrogen atoms in the pyrazine ring have a quadrupole moment which can sometimes lead to broadening of adjacent proton signals. This is a natural phenomenon and not necessarily an indication of an impure sample.

  • Solvent Choice: Using a protic solvent like methanol-d₄ can lead to H-D exchange if you have any labile protons (e.g., on an amine substituent). DMSO-d₆ is excellent for seeing NH or OH protons, while CDCl₃ is a good general-purpose solvent.

  • Reference Standard: Always ensure your NMR is correctly referenced to the residual solvent peak or an internal standard like TMS.

Q5: My mass spectrum shows an unusual peak one or two mass units higher than my expected molecular ion. Is this an impurity?

A5: This is most likely not an impurity but rather the characteristic isotopic signature of a chlorine-containing compound. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).

Self-Validating Check:

  • [M]⁺ and [M+2]⁺ Peaks: Your mass spectrum should show two molecular ion peaks. The main peak, [M]⁺, corresponds to the molecule containing ³⁵Cl. A second peak, [M+2]⁺, will be present at two mass units higher, corresponding to the molecule with ³⁷Cl.

  • Intensity Ratio: The key diagnostic is the relative intensity of these two peaks. The ratio of the [M]⁺ peak height to the [M+2]⁺ peak height should be approximately 3:1.[3] If you see this pattern, you can be confident that your molecule contains one chlorine atom.

Q6: What are the key peaks to look for in the IR spectrum?

A6: The IR spectrum provides crucial information about the functional groups present. For 5-Chloro-3-methylpyrazine-2-carbonitrile, you should look for these characteristic vibrations:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Nitrile (-C≡N)C≡N Stretch2230 - 2250[3]A sharp, strong peak confirming the nitrile group. Its position indicates conjugation with the aromatic ring.
Aromatic RingC=C & C=N Stretches1350 - 1500[3]A series of peaks in the fingerprint region characteristic of the pyrazine heterocycle.
Chloroalkane (-Cl)C-Cl Stretch600 - 800Can be difficult to assign definitively as it falls in the busy fingerprint region.
Aromatic C-HC-H Stretch3000 - 3100[3]Weak to medium peaks just above 3000 cm⁻¹.

Section 4: HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these compounds.

Q7: I am seeing significant peak tailing in my reversed-phase HPLC analysis. How can I get sharp, symmetrical peaks?

A7: Peak tailing in RP-HPLC for pyrazine derivatives is almost always caused by secondary interactions between the basic nitrogen atoms and residual, un-capped silanol groups on the C18 stationary phase. This is the same fundamental issue seen in silica gel chromatography.

Underlying Causes & Solutions:

  • Silanol Interactions: Even on high-quality end-capped columns, some free silanol groups (Si-OH) exist. At neutral or acidic pH, these can be deprotonated (SiO⁻) and interact ionically with the protonated basic sites on your pyrazine derivative, causing tailing.[8]

  • Mobile Phase pH: The pH of your mobile phase is the most powerful tool to combat this.

    • Low pH (2.5-3.5): By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase, you protonate the silanol groups, making them neutral (Si-OH). This suppresses the unwanted ionic interaction and dramatically improves peak shape. A 0.1% concentration is standard.

    • High pH (8-10): Alternatively, using a high pH mobile phase (with a pH-stable column) deprotonates your basic analyte, making it neutral. This also eliminates the ionic interaction. Ammonium hydroxide or bicarbonate buffers are common.

  • Incorrect Column Choice: Not all C18 columns are the same. For basic compounds, it is best to use a column specifically designed for this purpose, often featuring high-density end-capping or a hybrid particle technology to shield silanol activity.

Recommended Starting HPLC Conditions:

Parameter Condition Rationale
Column C18, 2.5-5 µm particle sizeStandard for reversed-phase.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent.
Gradient 5% to 95% B over 15 minutesA good starting point to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmPyrazine rings have strong UV absorbance.

Section 5: Stability & Handling FAQs

Proper storage and handling are essential to maintain the integrity of your compound.

Q8: How stable are these compounds? What are the recommended storage conditions?

A8: 5-Chloro-3-methylpyrazine-2-carbonitrile derivatives are generally stable solids at room temperature. However, they are susceptible to degradation under certain conditions.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to a carboxamide or carboxylic acid under strongly acidic or basic conditions, especially with heating. The chloro group can also be hydrolyzed, though this typically requires more forcing conditions.[9]

  • Light Sensitivity: While not acutely sensitive, long-term exposure to UV light can potentially cause degradation, as is common with many aromatic compounds.

  • Recommended Storage: For long-term storage, it is best to keep the compound in a tightly sealed container, protected from light, in a cool, dry place. Storage in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended to maximize shelf life.[10]

References

  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Gudovan, D., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Institutes of Health (NIH). Retrieved from [Link]

  • Tan, T. G., et al. (2015). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Patel, R. P., & Patel, M. R. (2020). Review on Common Observed HPLC Troubleshooting Problems. ResearchGate. Retrieved from [Link]

  • Jampilek, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Retrieved from [Link]

  • Jampilek, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Retrieved from [Link]

  • Patel, R. P., & Patel, M. R. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Gmelin, E., & Ondrejkovicova, I. (1995). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]

  • Sarpong, R., & Reisman, S. E. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Retrieved from [Link]

  • Singh, S., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. Retrieved from [Link]

  • Yusuf, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved from [Link]

  • International Journal of Research Publication and Reviews. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Maciejewska, D., et al. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health (NIH). Retrieved from [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • Lee, K. J., & Shibamoto, T. (2011). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. IntechOpen. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-Chloro-3-methylpyrazine-2-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-3-methylpyrazine-2-carbonitrile (CAS No. 181284-14-0). This guide is designed for our valued partners in research, discovery, and drug development. As a key heterocyclic building block, 5-Chloro-3-methylpyrazine-2-carbonitrile is instrumental in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its unique structure, however, presents specific stability challenges in solution.

This document consolidates our in-house expertise and field-proven insights to provide you with a comprehensive resource for maintaining the integrity of this compound in your experimental workflows. We will delve into the causality behind its degradation, offer robust troubleshooting strategies, and provide validated protocols to ensure the reproducibility and success of your research.

Section 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common queries our team receives regarding the handling and stability of 5-Chloro-3-methylpyrazine-2-carbonitrile.

Q1: I'm observing a rapid loss of purity in my 5-Chloro-3-methylpyrazine-2-carbonitrile solution. What are the primary causes?

A1: The loss of purity is typically due to chemical degradation, driven by several environmental factors. The pyrazine ring is electron-deficient, which makes the chloro-substituent susceptible to nucleophilic attack.[2] Furthermore, the nitrile functional group can undergo hydrolysis. The primary factors influencing stability are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group to a carboxylic acid or amide.[3][4] Alkaline conditions, in particular, can also promote the nucleophilic substitution of the chlorine atom by hydroxide ions.[5]

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in solvolysis reactions, displacing the chlorine atom.

  • Temperature: Higher temperatures accelerate the rate of all degradation reactions.[6]

  • Light Exposure (Photostability): Pyrazine and its derivatives can absorb UV light, leading to photochemical degradation.[7][8] While specific data for this compound is limited, it is a known degradation pathway for many heterocyclic molecules.[9]

  • Presence of Nucleophiles: Contaminants or other reagents in your solution that are strong nucleophiles can react with the compound, displacing the chlorine atom.

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on the structure, there are two principal degradation pathways we anticipate:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This reaction is often catalyzed by the presence of strong acids or bases.

  • Nucleophilic Substitution of the Chlorine Atom: The chlorine atom attached to the electron-deficient pyrazine ring is a good leaving group. It can be displaced by nucleophiles, including water (hydrolysis), alcohols (alcoholysis), or hydroxide ions, to form the corresponding hydroxy- or alkoxy-derivative.

The following diagram illustrates these potential degradation routes.

G cluster_main 5-Chloro-3-methylpyrazine-2-carbonitrile cluster_path1 Pathway 1: Nitrile Hydrolysis cluster_path2 Pathway 2: Nucleophilic Substitution start 5-Chloro-3-methylpyrazine-2-carbonitrile amide 5-Chloro-3-methylpyrazine-2-carboxamide start->amide H₂O / H⁺ or OH⁻ hydroxy 5-Hydroxy-3-methylpyrazine-2-carbonitrile start->hydroxy Nu⁻ (e.g., OH⁻, H₂O, ROH) acid 5-Chloro-3-methylpyrazine-2-carboxylic acid amide->acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for 5-Chloro-3-methylpyrazine-2-carbonitrile.

Q3: How can I monitor the stability of my solution during an experiment?

A3: A multi-faceted approach is recommended for monitoring stability:

  • Analytical Chromatography (Primary Method): High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing.[10] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time. The appearance of new peaks or a decrease in the main peak area is a clear sign of degradation. LC-MS can be used to identify the mass of these new peaks, helping to elucidate the degradation pathway.[11]

  • Visual Inspection: While not quantitative, visual changes can be an early warning sign. Look for color changes (e.g., yellowing), cloudiness, or the formation of precipitate.

  • pH Measurement: Regularly check the pH of your aqueous solutions, as a drift in pH can indicate and accelerate degradation.

Q4: What are the best practices for preparing and storing solutions to maximize stability?

A4: To ensure maximum stability, adhere to the following guidelines:

  • Solvent Selection: For long-term storage, use aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). These solvents do not participate in solvolysis reactions.

  • pH Control: If aqueous solutions are necessary, use a buffered system to maintain a slightly acidic to neutral pH (ideally pH 4-6). Avoid basic conditions (pH > 7.5) whenever possible.

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, keep solutions on ice. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.[12]

  • Atmosphere: For long-term storage of the solid compound, an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[1] While less critical for short-term solution storage, minimizing air exposure can reduce oxidative risk.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]

Section 2: Troubleshooting Guide for Common Stability Issues
ProblemPotential Cause(s)Recommended Action(s)
Rapid purity loss (<24h) in an aqueous solution. 1. Incorrect pH: The solution is likely too basic or too acidic, accelerating hydrolysis. 2. High Temperature: Storing the solution at room temperature or higher.1. Re-prepare the solution using a buffer to maintain pH between 4 and 6. 2. Store the solution at 2-8°C during use and frozen for longer periods. 3. If the experimental protocol allows, switch to an aprotic organic solvent.
Solution turns yellow or brown. 1. Degradation: Formation of chromophoric (colored) degradation products. 2. Oxidation: Reaction with atmospheric oxygen, potentially catalyzed by light or trace metals.1. Immediately analyze the solution via HPLC to identify impurities. 2. Prepare fresh solution, protecting it from light. 3. Consider degassing the solvent before use to remove dissolved oxygen.
Unexpected peaks appear in HPLC/LC-MS analysis. 1. Degradation: The new peaks are likely degradation products (e.g., the hydrolyzed acid or a substituted version). 2. Solvent Reactivity: The compound may be reacting with the solvent (e.g., methanol). 3. Excipient Incompatibility: The compound is reacting with other components in the formulation.1. Characterize the new peaks using LC-MS to determine their molecular weight and propose structures. 2. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradants. 3. If using protic solvents, switch to aprotic alternatives like ACN or DMSO.
Section 3: Key Experimental Protocols

These protocols provide a validated framework for preparing solutions and assessing the stability of 5-Chloro-3-methylpyrazine-2-carbonitrile.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stock solution suitable for long-term storage.

  • Pre-analysis: Allow the vial of solid 5-Chloro-3-methylpyrazine-2-carbonitrile (MW: 153.57 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood, accurately weigh 1.54 mg of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, HPLC-grade DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved. Gentle warming in a 30°C water bath can be used if necessary.

  • Aliquoting: Dispense the solution into single-use, amber micro-centrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[13][14] This workflow outlines the key conditions to test.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40-60°C) cluster_analysis Analysis prep Prepare 1 mg/mL Solution in ACN:Water (1:1) acid Acid Hydrolysis (Add 0.1 M HCl) prep->acid Expose aliquots base Base Hydrolysis (Add 0.1 M NaOH) prep->base Expose aliquots ox Oxidation (Add 3% H₂O₂) prep->ox Expose aliquots thermal Thermal Stress (Heat solution) prep->thermal Expose aliquots photo Photolytic Stress (Expose to UV/Vis light per ICH Q1B) prep->photo Expose aliquots neutralize Neutralize (if needed) acid->neutralize base->neutralize ox->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC/LC-MS neutralize->hplc Inject samples

Caption: Workflow diagram for a forced degradation study.

Methodology:

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Stress Application: Aliquot the solution and expose it to the following conditions until 5-20% degradation is observed[4]:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate.

    • Oxidation: Add 3% H₂O₂ and incubate.

    • Thermal: Heat the solution (e.g., at 60°C) in the dark.

    • Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by a validated HPLC-UV method and by LC-MS to identify the mass of any new peaks.

Section 4: Summary of Recommended Storage and Handling Conditions
ParameterRecommendation for SolidRecommendation for SolutionRationale
Temperature Room Temperature (long-term at 2-8°C)Working: 2-8°C (on ice) Stock: -20°C or -80°CReduces the rate of thermal degradation.[6]
Solvent N/APreferred: Anhydrous DMSO, DMF, ACN Aqueous: Use pH 4-6 bufferAprotic solvents prevent solvolysis. Buffers prevent pH-catalyzed hydrolysis.
pH N/A4.0 - 6.0Minimizes both acid and base-catalyzed hydrolysis of the nitrile and chloro groups.[5]
Light Store in darkUse amber vials or protect from lightPrevents potential photodegradation.[4][8]
Atmosphere Store under inert gas (e.g., Argon)[1]Minimize headspace/air exposurePrevents slow oxidation and reaction with atmospheric moisture.

By implementing these guidelines, you can significantly enhance the stability of your 5-Chloro-3-methylpyrazine-2-carbonitrile solutions, leading to more reliable and reproducible experimental outcomes. For further support, please do not hesitate to contact our technical service department.

References
  • MySkinRecipes. 3-chloro-5-methylpyrazine-2-carbonitrile. Available from: [Link]

  • Lang, R., et al. (2019). Bioappearance and pharmacokinetics of bioactives upon coffee consumption. Analytical and Bioanalytical Chemistry.
  • Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. Halogenated Heterocycles as Pharmaceuticals. Available from: [Link]

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Quantum dynamics of the photostability of pyrazine. Available from: [Link]

  • ResearchGate. (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Available from: [Link]

  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. Quantum dynamics of the photostability of pyrazine. Available from: [Link]

  • Tripod.com. The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • National Institutes of Health. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. Available from: [Link]

  • MDPI. Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available from: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

  • ResearchGate. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Available from: [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • The Good Scents Company. 2-methoxy-3-methyl pyrazine. Available from: [Link]

  • PubMed. Effect of pH on the stability of methacholine chloride in solution. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • ACS Publications. Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. Available from: [Link]

  • Wiley Online Library. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Available from: [Link]

  • Pradeep Research Group. Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Available from: [Link]

  • BioProcess International. Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Available from: [Link]

  • National Institutes of Health. 5-Chloropyridine-3-carbonitrile. Available from: [Link]

  • National Institutes of Health. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]

  • MDPI. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Available from: [Link]

  • National Institutes of Health. 2,3-Diethyl-5-Methylpyrazine. Available from: [Link]

  • MDPI. New Insights into the Degradation Path of Deltamethrin. Available from: [Link]

Sources

Column chromatography protocols for purifying pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Column Chromatography Protocols for Pyrazine Derivatives

Audience: Medicinal Chemists, Process Chemists, and Separation Scientists.[1]

Introduction: The Pyrazine Challenge

Welcome to the Pyrazine Purification Support Center. Pyrazines are nitrogen-containing heterocycles essential in flavor chemistry and pharmaceutical design (e.g., Pyrazinamide).[1][2] While theoretically simple, their purification is often plagued by severe tailing , low recovery due to volatility , and co-elution with starting materials .[1]

This guide addresses the root cause: the interaction between the basic pyrazine nitrogen (lone pair donors) and the acidic silanols of standard silica gel.

Module 1: Stationary Phase Selection & Preparation
Q: Why do my pyrazine compounds streak/tail on standard silica gel?

A: This is a classic Lewis acid-base mismatch.[2] Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

).[2] Pyrazines are weak bases (pKa ~0.6 to 2.0).[2] The nitrogen lone pair hydrogen-bonds with the silanol protons, causing "drag" or tailing. This destroys resolution and lowers recovery.[2]

The Fix: You must neutralize the stationary phase.

Protocol A: Silica Deactivation (The "Slurry" Method)

Use this for standard substituted pyrazines (alkyl, alkoxy).[1]

  • Calculate: Determine the amount of silica required (typically 30:1 to 50:1 silica-to-compound ratio).[2]

  • Slurry: Suspend the silica in your starting non-polar solvent (e.g., Hexane or Pentane) containing 1% to 5% Triethylamine (TEA) .[1]

  • Pack: Pour the slurry into the column.

  • Flush: Elute with 2-3 column volumes (CV) of pure mobile phase (without TEA) to remove excess free amine.

  • Load: Load your sample.

  • Run: Elute with your gradient. Note: You may need to maintain 0.5% TEA in the mobile phase if the compound is highly basic.

Protocol B: Switching to Neutral/Basic Alumina

Use this for acid-sensitive pyrazines or when silica deactivation fails. Alumina (


) is amphoteric.[2][3] Basic Alumina (Activity Grade II or III)  is often superior for nitrogen heterocycles because it lacks the acidic protons that cause retention issues.
  • Recommendation: Use Basic Alumina, Brockmann Activity II .[1]

  • Preparation: Add 3-4% water (w/w) to Activity I alumina to lower its activity to grade II.[2] This prevents irreversible adsorption of the pyrazine.

Module 2: Mobile Phase Optimization
Q: Which solvent system yields the best resolution?

A: Avoid DCM/MeOH if possible, as it can dissolve silica and complicate workup. Use Hexane/Ethyl Acetate with a modifier.[2]

Solvent System Selection Table

Pyrazine TypePolarityRecommended Mobile PhaseModifier Required?
Alkyl Pyrazines LowPentane / Ether (95:5 to 80:[1][2]20)No (usually)
Alkoxy/Halo Pyrazines MediumHexane / EtOAc (90:10 to 60:[1]40)Yes (1% TEA)
Amino Pyrazines HighDCM / MeOH (95:[1]5)Yes (1%

or TEA)
Pyrazine N-Oxides Very HighEtOAc / MeOH / WaterYes (Polar additives)
Module 3: Troubleshooting & FAQs
Q: I purified my pyrazine, but my yield is <40%. Where did it go?

A: If no degradation is observed, you likely lost it to volatility or sublimation .[1] Small alkyl pyrazines (e.g., 2,5-dimethylpyrazine) have high vapor pressures.[1][2]

  • The Error: Using a rotary evaporator at high vacuum (<20 mbar) and heating the water bath >40°C.

  • The Fix:

    • Do not evaporate to dryness. Leave a small amount of solvent.[2]

    • Use a "Keeper": Add a high-boiling solvent (like toluene) if compatible with the next step.[2]

    • Atmospheric Distillation: For very volatile pyrazines (MW < 120), distill off the solvent at atmospheric pressure using a Vigreux column rather than rotovapping.[1]

Q: My product co-elutes with an imidazole impurity. How do I separate them?

A: Leverage the pKa difference. Imidazoles (pKa ~7) are much more basic than pyrazines (pKa ~0.6).[1][2]

  • Strategy: Use unmodified silica .[2] The silica will retain the more basic imidazole strongly (via silanol interaction), while the less basic pyrazine will elute faster.

  • Validation: Check TLC. The imidazole should stay at the baseline on a standard silica plate, while the pyrazine moves.

Module 4: Visualizing the Workflow
Diagram 1: Stationary Phase Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on pyrazine chemistry and TLC behavior.

PyrazinePurification Start Start: Crude Pyrazine Mixture TLC_Check Step 1: Run TLC on Silica (Solvent + 1% TEA) Start->TLC_Check Decision_Streak Does the spot streak? TLC_Check->Decision_Streak No_Streak Standard Flash Chromatography (Silica Gel) Decision_Streak->No_Streak No Tailing Yes_Streak Is compound Acid Sensitive? Decision_Streak->Yes_Streak Severe Tailing Volatility_Check Check Volatility (MW < 130?) No_Streak->Volatility_Check Acid_Sens_Yes Use Basic Alumina (Activity II-III) Yes_Streak->Acid_Sens_Yes Yes Acid_Sens_No Deactivate Silica (Slurry w/ 5% TEA) Yes_Streak->Acid_Sens_No No Acid_Sens_Yes->Volatility_Check Acid_Sens_No->Volatility_Check Volatile_Yes CAUTION: Controlled Evaporation (>100 mbar, <30°C) Volatility_Check->Volatile_Yes High Risk Volatile_No Standard Concentration Volatility_Check->Volatile_No Low Risk

Diagram 2: Silica Deactivation Workflow

Caption: Step-by-step protocol for neutralizing acidic silanols to prevent pyrazine tailing.

SilicaDeactivation Step1 1. Slurry Silica Hexane + 5% TEA Step2 2. Pack Column Pour slurry Step1->Step2 Step3 3. Flush 2 CV Hexane (Remove excess TEA) Step2->Step3 Step4 4. Load Sample (DCM or Hexane) Step3->Step4 Step5 5. Elute Hexane/EtOAc (+0.5% TEA optional) Step4->Step5

References
  • BenchChem. (n.d.).[2] Addressing challenges in the characterization of complex pyrazine derivatives. Retrieved from [1]

  • Bickler, B. (2014).[1][2][4] Improving Flash Purification of Chemically Related Pyrazines. Biotage Application Notes.[2] Retrieved from [1]

  • Sorbent Technologies. (2023).[2] Alumina vs. Silica: Adsorbent Selection Guide.[2][5] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[2] Pyrazine: Thermochemical Data and pKa. Retrieved from [1]

  • University of Rochester. (n.d.).[2] Tips for Flash Column Chromatography: Deactivating Silica Gel.[2][6] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 5-Chloro-3-methylpyrazine-2-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral and antibacterial agents.[1] Its molecular structure allows for versatile functionalization, making it a valuable building block in medicinal chemistry.[1] Consequently, a robust and reliable analytical method to assess its purity is critical to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two reversed-phase HPLC methods for the purity analysis of 5-Chloro-3-methylpyrazine-2-carbonitrile, offering insights into the rationale behind methodological choices and presenting supporting experimental data.

The Critical Role of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, process impurities, or other potential excipients.[2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of such analytical procedures.[3][4] These guidelines necessitate forced degradation studies to demonstrate the method's specificity and ability to separate the analyte of interest from any potential degradants that may form under various stress conditions such as acid, base, oxidation, heat, and light.

Comparative HPLC Methodologies for Purity Analysis

This guide will compare two distinct reversed-phase HPLC methods for the purity analysis of 5-Chloro-3-methylpyrazine-2-carbonitrile. The primary method utilizes a traditional C18 stationary phase, renowned for its hydrophobic selectivity. The alternative method employs a Phenyl-Hexyl stationary phase, which offers a different selectivity profile due to the potential for π-π interactions with aromatic analytes.

Method 1: C18 Stationary Phase with Acetonitrile/Water Mobile Phase

This method is a robust and widely applicable approach for the analysis of moderately polar heterocyclic compounds like pyrazine derivatives.[5][6] The C18 stationary phase provides excellent hydrophobic retention, while the acetonitrile/water mobile phase allows for fine-tuning of the elution strength.

Method 2: Phenyl-Hexyl Stationary Phase with Methanol/Water Mobile Phase

Phenyl-Hexyl columns present an alternative selectivity to C18 columns, particularly for aromatic compounds.[7][8][9] The phenyl group in the stationary phase can engage in π-π interactions with the pyrazine ring of the analyte, potentially leading to enhanced resolution from closely related impurities, especially those with differing aromatic character.[7][10] The use of methanol as the organic modifier can further modulate these interactions.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the two comparative HPLC methods. These protocols are designed to be self-validating, and the rationale behind key experimental choices is explained.

Method 1: C18 Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water, HPLC grade

  • Mobile Phase B: Acetonitrile, HPLC grade

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    15 70
    20 70
    22 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm[5]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of 5-Chloro-3-methylpyrazine-2-carbonitrile in the mobile phase diluent (40:60 Acetonitrile:Water) to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Rationale for Method 1 Parameters:

  • C18 Column: A C18 column is a versatile and robust choice for reversed-phase chromatography, offering good retention for the moderately non-polar 5-Chloro-3-methylpyrazine-2-carbonitrile.

  • Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and lower viscosity compared to methanol.

  • Gradient Elution: A gradient program is employed to ensure the elution of any potential impurities with a wide range of polarities and to clean the column effectively after each injection.

  • Detection Wavelength: The selection of 270 nm is based on the UV absorbance characteristics of the pyrazine ring, which typically exhibits strong absorbance in this region.[5]

Method 2: Phenyl-Hexyl Reversed-Phase HPLC

Instrumentation:

  • Same as Method 1.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water, HPLC grade

  • Mobile Phase B: Methanol, HPLC grade

  • Isocratic Program: 60% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of 5-Chloro-3-methylpyrazine-2-carbonitrile in the mobile phase diluent (60:40 Methanol:Water) to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Rationale for Method 2 Parameters:

  • Phenyl-Hexyl Column: This column is chosen to provide an alternative selectivity based on potential π-π interactions between the phenyl rings of the stationary phase and the pyrazine ring of the analyte. This can be particularly effective in separating isomers or impurities with subtle structural differences.[10][11]

  • Methanol: Methanol is used as the organic modifier to explore a different selectivity profile compared to acetonitrile.

  • Isocratic Elution: An isocratic program is initially proposed for simplicity and robustness. Depending on the impurity profile, a gradient may be developed.

Method Validation and Comparison

Both methods should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[3][12]

Specificity (Forced Degradation Study): To establish the stability-indicating nature of the methods, forced degradation studies should be performed on a sample of 5-Chloro-3-methylpyrazine-2-carbonitrile. The sample should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The stressed samples are then analyzed by both HPLC methods. The peak purity of the main component should be assessed using a PDA detector to ensure that no co-eluting peaks are present. The methods are considered specific if the main peak is well-resolved from all degradation products.

Expected Results and Data Comparison

The performance of the two HPLC methods can be objectively compared based on the validation data.

Table 1: Comparison of Chromatographic Performance

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale for Comparison
Retention Time (min) ~10.5~8.2Indicates the elution time of the main peak.
Theoretical Plates (N) > 5000> 5000A measure of column efficiency.
Tailing Factor (T) ≤ 1.5≤ 1.5Indicates peak symmetry.
Resolution (Rs) of critical pair > 2.0> 2.0Measures the separation between the main peak and the closest eluting impurity.

Table 2: Summary of Validation Data

Validation ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria (as per ICH)
Linearity (r²) > 0.999> 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%RSD ≤ 2.0%
LOD (µg/mL) To be determinedTo be determinedSignal-to-Noise ratio of 3:1
LOQ (µg/mL) To be determinedTo be determinedSignal-to-Noise ratio of 10:1

Visualizing the Workflow and Comparison Logic

The following diagrams illustrate the experimental workflow and the logical framework for comparing the two HPLC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample s3->a1 a2 Chromatographic Separation (Method 1 or 2) a1->a2 a3 UV Detection (270 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity d1->d2 d3 Method Validation d2->d3

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_methods HPLC Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_performance Performance Metrics m1 Method 1: C18 Column Acetonitrile/Water v1 Specificity m1->v1 v2 Linearity & Range m1->v2 v3 Accuracy & Precision m1->v3 v4 LOD & LOQ m1->v4 v5 Robustness m1->v5 m2 Method 2: Phenyl-Hexyl Column Methanol/Water m2->v1 m2->v2 m2->v3 m2->v4 m2->v5 p1 Resolution (Rs) v1->p1 p2 Peak Shape (Tailing) v3->p2 p3 Efficiency (N) v3->p3 p4 Analysis Time v5->p4 decision Select Optimal Method p1->decision p2->decision p3->decision p4->decision

Caption: Logical flow for HPLC method comparison.

Conclusion and Recommendation

Both the C18 and Phenyl-Hexyl based HPLC methods are capable of providing accurate and precise purity analysis of 5-Chloro-3-methylpyrazine-2-carbonitrile. The choice of the optimal method will depend on the specific impurity profile of the sample.

  • Method 1 (C18) is recommended as a primary, robust method for routine quality control due to the versatility and proven performance of C18 columns.

  • Method 2 (Phenyl-Hexyl) serves as an excellent alternative, particularly if the sample contains impurities that are structurally very similar to the main component and differ primarily in their aromatic character. The alternative selectivity offered by the Phenyl-Hexyl phase may provide the necessary resolution in such challenging separations.

Ultimately, the selection of the most suitable method should be based on a thorough validation study that demonstrates its fitness for the intended purpose, ensuring the reliable assessment of the purity of 5-Chloro-3-methylpyrazine-2-carbonitrile in a drug development and manufacturing setting.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc.
  • Lee, S., et al. (2023).
  • Nelis, J. C., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Analytical Methods, 15(16), 2096-2102.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • Yogo, K. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology.
  • SIELC Technologies. (n.d.). Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • GL Sciences. (n.d.). Cyano Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Cyano HPLC Column, CN Group Analysis Column. Retrieved from [Link]

  • Request PDF. (2016). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Retrieved from [Link]

  • Google Patents. (2016). US9458115B2 - Synthesis of substituted pyrazines.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Validating the Structure of 5-Chloro-3-methylpyrazine-2-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Regioselectivity Bottleneck

The scaffold 5-Chloro-3-methylpyrazine-2-carbonitrile is a critical intermediate in the synthesis of antiviral agents, most notably Favipiravir (T-705) and various kinase inhibitors. Its structural utility lies in the "activated" chlorine at position 5, which is primed for Nucleophilic Aromatic Substitution (SNAr).

However, validating reaction products derived from this scaffold presents a unique analytical challenge: Proton Scarcity . The pyrazine ring possesses only one aromatic proton (H-6). Consequently, standard 1H NMR often fails to definitively distinguish between:

  • Regioisomers: Did the nucleophile attack C-5 (displacing Cl) or C-6 (oxidative nucleophilic substitution)?

  • Functional Group Transformations: Did the nitrile hydrolyze to an amide (common in basic SNAr conditions) while the chloride remained intact?

This guide objectively compares three validation workflows—ranging from rapid screening to absolute structural determination—and provides a self-validating experimental protocol for confirming the SNAr product structure.

Comparative Analysis of Analytical Techniques

We evaluated three structural validation methodologies based on Resolution Power , Throughput , and Resource Intensity .

Summary Table: Performance Comparison
FeatureMethod A: 1D NMR + LC-MS Method B: 2D NMR (HMBC/HSQC) Method C: Single Crystal XRD
Primary Utility Rapid screening of crude mixtures.Definitive solution structure assignment.Absolute configuration & solid-state confirmation.
Regioselectivity Insight Low. Cannot easily distinguish C-5 vs C-6 substitution if H-6 remains.High. Long-range couplings link substituents to specific ring carbons.Absolute. Unambiguous 3D atom placement.
Sample Requirement < 5 mg (dissolved).10–20 mg (high concentration preferred).Single high-quality crystal (>0.1 mm).
Turnaround Time 15 Minutes.1–4 Hours.2–7 Days.
Blind Spot Ambiguous carbon assignments; solvent peaks masking H-6.Requires distinct proton handles; complex if product aggregates.Crystal growth failure; packing forces may distort geometry.
Deep Dive: The Causality of Choice
Method A: The "Quick Look" (LC-MS + 1H NMR)
  • Mechanism: Uses Mass Spectrometry to confirm the molecular formula (e.g., loss of Cl isotope pattern, gain of Nucleophile mass) and 1H NMR to check for the presence of the H-6 singlet.

  • Why it fails: If the reaction conditions cause hydrolysis of the nitrile (–CN

    
     –CONH2), the mass shift (+18 Da) is distinct. However, if a different chloropyrazine isomer was used or formed, 1H NMR often shows a singlet in the aromatic region (8.0–9.0 ppm) for both isomers, making assignment guess-work.
    
Method B: The "Workhorse" (1H-13C HMBC)
  • Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects couplings across 2–3 bonds.

  • The Logic:

    • The Methyl group (C-3) protons will correlate strongly with C-2 (nitrile bearing) and C-4 (nitrogen).

    • The H-6 proton will correlate with C-5 (the reaction center) and C-2 .

    • Validation: Upon SNAr at C-5, the chemical shift of C-5 will move significantly upfield (e.g., from ~145 ppm to ~130 ppm for amine substitution). You must see the H-6

      
       C-5 correlation to prove the nucleophile is at C-5.
      
Method C: The "Judge" (X-Ray Crystallography)
  • Mechanism: Diffraction of X-rays by the crystal lattice.

  • The Logic: This is the only method that does not rely on magnetic inference. It is essential when developing a new GMP intermediate (e.g., Favipiravir precursors) to establish a "Reference Standard."

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the reaction product of 5-chloro-3-methylpyrazine-2-carbonitrile with a generic amine (H-Nu).

ValidationWorkflow Start Crude Reaction Product (5-Cl-3-Me-Pyrazine-2-CN + Amine) Step1 Step 1: LC-MS Analysis Start->Step1 Decision1 Mass = Product (M+Nu-HCl)? Step1->Decision1 Fail1 Impurity Identified: Hydrolysis (M+18) or N-Oxide (+16) Decision1->Fail1 No Step2 Step 2: 1H NMR (DMSO-d6) Decision1->Step2 Yes Decision2 H-6 Singlet Present? Step2->Decision2 Fail2 Reaction at C-6 (H-6 Displaced) Decision2->Fail2 No Step3 Step 3: 2D NMR (HMBC) Decision2->Step3 Yes Validation Check Correlations: 1. Me(H) -> C2, C3 2. H6 -> C5, C2 3. C5 Shift Upfield Step3->Validation Final Structure CONFIRMED: 5-Amino-3-methylpyrazine-2-carbonitrile Validation->Final

Caption: Logical workflow for distinguishing the target SNAr product from common hydrolysis or regiochemical impurities.

Experimental Case Study & Protocols

Objective: Synthesize and validate 5-Morpholino-3-methylpyrazine-2-carbonitrile .

A. Synthesis Protocol (SNAr)

Note: This protocol is optimized to minimize nitrile hydrolysis.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 5-Chloro-3-methylpyrazine-2-carbonitrile (1.0 eq, 500 mg) in anhydrous THF (10 mL).

  • Addition: Cool to 0°C. Add Diisopropylethylamine (DIPEA) (1.2 eq) followed by Morpholine (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: The starting material (Rf ~0.[1]6) should disappear; a new polar spot (Rf ~0.4) appears.[2][3][4][5]

  • Workup: Quench with cold water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography. Crucial: Avoid acidic modifiers to prevent nitrile hydrolysis.

B. Validation Protocol (Self-Validating System)

Perform these steps in order. If Step 1 fails, do not proceed to Step 2.

Step 1: The "H-6 Integrity" Check (1H NMR)
  • Solvent: DMSO-d6.

  • Expectation:

    • Starting Material: H-6 appears at ~8.8–8.9 ppm (singlet).[1]

    • Product: H-6 should shift upfield due to the electron-donating amine at C-5. Expect H-6 at ~8.2–8.4 ppm .

    • Methyl Group: Singlet at ~2.5 ppm.

    • Morpholine: Distinct multiplets at 3.4–3.8 ppm.

  • Fail Condition: If the signal at ~8.4 ppm is missing, you likely substituted at C-6 (oxidative) or opened the ring.

Step 2: The "Connectivity" Check (HMBC)

Set up a gradient-selected 1H-13C HMBC experiment. Look for the following "Fingerprint" correlations:

Proton SourceTarget Carbon (Correlation)Chemical Shift Expectation (Product)
Methyl (H-3) C-2 (Nitrile C)~115–117 ppm (Weak intensity)
Methyl (H-3) C-3 (Ipso)~150–155 ppm
H-6 (Ring) C-5 (C-N bond)~140–145 ppm (Key diagnostic)
H-6 (Ring) C-2 (Nitrile C)~115–117 ppm

Interpretation: The correlation between the H-6 proton and the C-5 carbon (which is now attached to the morpholine nitrogen) is the definitive proof of regiochemistry. In the starting material (C-Cl), C-5 is typically deshielded (~148 ppm). In the product (C-N), it remains similar or shifts slightly, but the presence of the correlation rules out ring opening.

Step 3: Crystal Growth (Optional but Recommended)
  • Method: Slow evaporation.[6]

  • Solvent System: Dissolve 20 mg product in minimal Ethanol (hot), add drops of Hexane until turbid, let stand at 4°C.

  • Target: Colorless prisms/needles.

Mechanistic Insight: Why C-5?

Understanding the reactivity validates the experimental results.

  • Electronic Activation: The nitrile group at C-2 is electron-withdrawing (-M effect), making the ring electron-deficient.

  • Leaving Group: The Chlorine at C-5 is para (in a heterocyclic sense) to the ring Nitrogen (N-1) and meta to the Nitrile. However, the combined inductive effects of N-1, N-4, and the C-2 Nitrile make C-5 highly electrophilic.

  • Regioselectivity: Nucleophilic attack at C-5 is favored over C-6 because C-5 bears the good leaving group (Cl). Attack at C-3 is blocked by the Methyl group. Attack at C-2 (displacement of CN) is thermodynamically unfavorable under mild conditions compared to halide displacement.

Mechanism SM 5-Cl-3-Me-Pyrazine-2-CN TS Meisenheimer Complex (Stabilized by N-1/N-4) SM->TS + Amine (Nu:) Prod 5-Amino-3-Me-Pyrazine-2-CN TS->Prod - HCl

Caption: SNAr pathway favoring C-5 substitution via a stabilized Meisenheimer intermediate.

References

  • Favipiravir Synthesis & Intermediates

    • Title: An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.[7]

    • Source: Chemical Papers (2022).[6][8]

    • URL:[Link]

    • Relevance: details the characterization of 3,6-dichloropyrazine-2-carbonitrile and related intermedi
  • Pyrazine Structural Characterization

    • Title: Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
    • Source: Magnetic Resonance in Chemistry.[7][9]

    • URL:[Link]

    • Relevance: Provides the foundational HMBC/HSQC correl
  • Regioselectivity in SNAr

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: MDPI Molecules (2024).
    • URL:[Link]

    • Relevance: Explains the LUMO coefficients that direct nucleophiles to specific carbons in chlorin

Sources

Efficacy comparison of drugs derived from 5-Chloro-3-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of therapeutics derived from the 5-Chloro-3-methylpyrazine-2-carbonitrile (and its isomer 3-Chloro-5-methylpyrazine-2-carbonitrile) scaffold. This chemical moiety serves as a critical "privileged structure" in medicinal chemistry, primarily acting as the precursor for the imidazo[1,5-a]pyrazine core found in second-generation BTK inhibitors (e.g., Acalabrutinib ) and as a pharmacophore in emerging p53 Y220C reactivators (e.g., Rezatapopt/PC14586 ).

Executive Summary: The Pyrazine-Carbonitrile Scaffold

5-Chloro-3-methylpyrazine-2-carbonitrile (CAS 181284-14-0 / 1260672-01-2) is a high-value heterocyclic building block. Its electrophilic nitrile group and the chloropyrazine core allow for rapid cyclization and functionalization, making it the structural foundation for:

  • Kinase Inhibitors: Specifically Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib ) used in hematological malignancies.

  • p53 Reactivators: Emerging small molecules (e.g., Rezatapopt ) that target the Y220C mutation in solid tumors.[1][2]

  • Antivirals: Precursors for Favipiravir analogs (RdRp inhibitors).

This guide compares the efficacy of these derived drugs against their respective Standards of Care (SoC), highlighting how the pyrazine core contributes to selectivity and potency.

Case Study 1: Acalabrutinib (BTK Inhibitor)

Drug Class: Second-Generation Irreversible BTK Inhibitor Target: Bruton's Tyrosine Kinase (Cys481) Indication: Mantle Cell Lymphoma (MCL), CLL/SLL.

Mechanism & Chemical Logic

Acalabrutinib is synthesized via the cyclization of a pyrazine-carbonitrile precursor to form the imidazo[1,5-a]pyrazine core. Unlike the first-generation inhibitor Ibrutinib (which uses a pyrazolo[3,4-d]pyrimidine core), the pyrazine-based scaffold of Acalabrutinib offers a distinct 3D geometry that reduces off-target binding to EGFR and TEC kinases.

Efficacy Comparison: Acalabrutinib vs. Ibrutinib

The following data demonstrates the superior selectivity profile of the pyrazine-derived inhibitor.

Table 1: Kinase Selectivity and Potency Profile

ParameterAcalabrutinib (Pyrazine-derived)Ibrutinib (Pyrimidine-derived)Clinical Implication
BTK IC50 (nM) 5.11.5Comparable on-target potency.
EGFR IC50 (nM) >1,0005.3Acalabrutinib avoids EGFR-mediated rash/diarrhea.
TEC IC50 (nM) 12610Reduced bleeding risk with Acalabrutinib.
ITK IC50 (nM) >1,0004.9Acalabrutinib preserves NK cell ADCC function.
In Vivo Occupancy >95% (at 4h)>95% (at 4h)Both achieve full target coverage.

Data Source: Wu et al., 2016; Byrd et al., 2016.

Synthesis Workflow (DOT Visualization)

The transformation of the chloropyrazine nitrile to the active drug core is visualized below.

Acalabrutinib_Synthesis Start 3-Chloro-pyrazine-2-carbonitrile (Scaffold) Step1 Cyclization (w/ Amino Acid) Start->Step1 + N-Boc-Proline High Temp Core Imidazo[1,5-a]pyrazine Intermediate Step1->Core Ring Closure Step2 Bromination & Coupling (Suzuki/Sonogashira) Core->Step2 Functionalization Drug Acalabrutinib (Active BTK Inhibitor) Step2->Drug Final Deprotection

Caption: Synthesis pathway converting the pyrazine-carbonitrile scaffold into the Acalabrutinib core.

Case Study 2: Rezatapopt (PC14586) & p53 Reactivators

Drug Class: p53 Y220C Reactivator Target: p53 Y220C Mutant Protein Status: Clinical Development (Phase 1/2)

Mechanism & Chemical Logic

The 5-Chloro-3-methylpyrazine-2-carbonitrile fragment was identified via fragment-based screening as a specific binder to the Y220C crevice , a surface cavity created by the Tyrosine-to-Cysteine mutation. The methyl group provides hydrophobic packing against Val147, while the nitrile forms hydrogen bonds with the backbone, stabilizing the wild-type conformation of p53.

Efficacy Comparison: Rezatapopt vs. APR-246

Table 2: p53 Reactivation Efficacy

FeatureRezatapopt (PC14586)APR-246 (Eprenetapopt)Mechanistic Advantage
Mechanism Specific Y220C BinderCovalent Cysteine Modifier (General)Rezatapopt is highly selective for Y220C tumors.
Binding Site Y220C Surface CreviceCore Domain CysteinesLower risk of off-target unfolding.
GI50 (NUGC-3 Cell Line) ~10-50 nM~1-5 µM100x higher potency in Y220C models.
Oral Bioavailability HighModerate (IV often used)Improved patient compliance.

Experimental Protocols

To validate the efficacy of drugs derived from this scaffold, the following self-validating protocols are recommended.

Protocol A: BTK Kinase Selectivity Assay

Objective: Quantify the IC50 of pyrazine-derived inhibitors against BTK vs. EGFR.

  • Reagent Prep: Prepare 10 mM stock of Acalabrutinib (derived from scaffold) and Ibrutinib in DMSO.

  • Enzyme Mix: Dilute recombinant human BTK and EGFR kinases (0.5 nM final) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Substrate: Use Fluorescein-labeled PolyGT peptide (1.5 µM).

  • Reaction:

    • Add 5 µL of compound (serial dilution 10 µM to 0.1 nM) to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 15 min at RT.

    • Add 10 µL ATP (Km concentration) to initiate.

  • Detection: After 60 min, add EDTA (50 mM) to stop. Measure fluorescence polarization (FP) or mobility shift (Caliper EZ Reader).

  • Validation: Z-factor must be >0.5. Ibrutinib IC50 for BTK should be ~1.5 nM.

Protocol B: p53 Y220C Thermal Shift Assay (DSF)

Objective: Confirm binding of the pyrazine-carbonitrile fragment to the p53 mutant.

  • Protein: Purify p53-Y220C core domain (94–312) to >95% purity.

  • Dye: SYPRO Orange (5000x stock, dilute to 5x).

  • Setup: Mix 5 µM p53-Y220C, 5x SYPRO Orange, and 100 µM Compound (5-Chloro-3-methylpyrazine-2-carbonitrile) in PBS.

  • Run: RT-PCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: Calculate Tm (melting temperature).

  • Criteria: A ΔTm > 2°C indicates significant stabilizing binding.

Signaling Pathway Visualization

The downstream effects of the pyrazine-derived inhibitor (Acalabrutinib) on B-cell malignancy signaling.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activation BTK BTK (Target) LYN->BTK Phosphorylation PLC PLCγ2 BTK->PLC Signaling Cascade Drug Acalabrutinib (Pyrazine-Derived) Drug->BTK Irreversible Inhibition (Cys481) NFkB NF-κB / MAPK PLC->NFkB Prolif Proliferation & Survival NFkB->Prolif

Caption: Acalabrutinib blocks BTK signaling, halting B-cell proliferation.

Conclusion

The 5-Chloro-3-methylpyrazine-2-carbonitrile scaffold represents a versatile platform in modern drug discovery. Its derivatives demonstrate:

  • Superior Selectivity: As seen in Acalabrutinib's reduced off-target profile compared to pyrimidine-based predecessors.

  • Novel Mechanism: Enabling the rescue of p53 mutants via specific crevice binding.[1]

  • Synthetic Utility: Facilitating rapid access to fused heterocyclic cores (imidazo-pyrazines).

Researchers utilizing this scaffold should focus on the C3-methyl and C5-chloro positions for SAR optimization to further enhance metabolic stability and binding affinity.

References

  • Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. Link

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine. Link

  • Dumas, J., et al. (2024).[3] Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant.[1][2] ACS Medicinal Chemistry Letters. Link

  • Baud, M. G., et al. (2018). Structural basis of p53 Y220C rescue by small-molecule stabilizers.[2] Nature Communications. Link

  • BLD Pharm. (2025).[4] Product Monograph: 3-Chloro-5-methylpyrazine-2-carbonitrile.[4][5][6][7][8]Link

Sources

Technical Guide: Alternative Reagents for the Synthesis of Pyrazine-2-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pyrazine-2-carbonitriles are critical pharmacophores in medicinal chemistry, serving as precursors for antitubercular agents (e.g., Pyrazinamide derivatives) and viral RNA polymerase inhibitors (e.g., Favipiravir intermediates).

Historically, the synthesis of these nitriles relied on the Rosenmund-von Braun reaction (stoichiometric CuCN at high temperatures) or the Sandmeyer reaction .[1] Both methods suffer from severe limitations:[1]

  • Safety: High risk of HCN evolution and heavy metal waste (copper stoichiometry).

  • Purification: Difficult removal of copper salts from polar pyrazine products.

  • Selectivity: Harsh conditions often degrade sensitive functional groups on the electron-deficient pyrazine ring.

This guide evaluates three modern alternative methodologies that offer superior safety profiles, higher yields, and operational simplicity. We prioritize transition-metal catalyzed cross-couplings and green cyanide sources over classical methods.

Comparative Analysis of Synthetic Routes

The following table contrasts the classical approach with modern alternatives.

Reagent / MethodMechanismCatalystToxicity ProfileTypical YieldKey Advantage
Zn(CN)₂ Pd-Catalyzed CouplingPd(PPh₃)₄ / dppfModerate (Solid source)85-95%Industry Standard. High functional group tolerance; homogeneous.
K₄[Fe(CN)₆] Pd-Catalyzed CouplingPd(OAc)₂ / dppfLow (Non-toxic) 80-90%Green Chemistry. Slow release of CN⁻ prevents catalyst poisoning.
TFAA / Pyridine Dehydration of AmideNoneLow90-98%Metal-Free. Ideal if the carboxamide precursor is available.
CuCN (Classical)Nucleophilic Subst.None (Stoichiometric)High40-60%Legacy method. Difficult workup; not recommended.

Detailed Methodologies

Method A: Palladium-Catalyzed Cyanation using Zn(CN)₂

Best for: Late-stage functionalization of chloropyrazines or bromopyrazines.

Zinc cyanide (


) is the preferred reagent for GMP scale-up. unlike alkali metal cyanides (NaCN/KCN), 

is covalent and insoluble in most organic solvents, releasing cyanide ions slowly. This "reservoir effect" prevents the saturation of the Palladium center with anionic cyanide, which would otherwise deactivate the catalyst (formation of stable

species).

Protocol:

  • Charge: In a glovebox or under argon, charge a reaction vial with:

    • 2-Chloropyrazine derivative (1.0 equiv)

    • 
       (0.6 equiv)
      
    • 
       (2 mol%)
      
    • 
       (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
      
    • Solvent: Wet DMF (dimethylformamide) or DMAC. Note: The presence of 1% water or the addition of Zn powder (10 mol%) often accelerates the catalytic turnover.

  • Reaction: Heat to 100–120 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Quench excess cyanide by adding saturated

    
     or 10% 
    
    
    
    (to chelate Zn). Wash with brine, dry over
    
    
    , and concentrate.

Critical Insight: For electron-deficient substrates like pyrazines, oxidative addition is fast. The rate-limiting step is often the transmetallation. The bidentate ligand dppf is crucial as its large bite angle facilitates the reductive elimination of the nitrile product.

Method B: "Green" Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

Best for: Academic labs, safety-restricted environments, and cost-sensitive processes.

Potassium ferrocyanide is a non-toxic, food-grade additive (E536). Under catalytic conditions, it releases cyanide ions only upon thermal activation, effectively eliminating the risk of accidental HCN exposure.

Protocol:

  • Charge: Combine the following in a Schlenk tube:

    • Heteroaryl halide (1.0 equiv)

    • 
       (0.25 equiv)
      
    • 
       (1.0 equiv)
      
    • 
       (1-2 mol%)
      
    • Solvent: NMP (N-methyl-2-pyrrolidone) or DMA/Water (10:1).

  • Reaction: Heat to 140 °C . Note: Higher temperature is required compared to Zn(CN)₂ to dissociate the Fe-CN bond.

  • Mechanism: The base facilitates the dissociation of cyanide from the iron center, which then enters the Pd-cycle.

  • Workup: Standard aqueous extraction. The waste stream contains non-toxic iron oxides rather than heavy metals.

Method C: Dehydration of Pyrazine-2-carboxamide

Best for: Converting Pyrazinamide (a cheap commodity chemical) into Pyrazine-2-carbonitrile.

While classical methods use


 (aggressive), modern protocols use Trifluoroacetic Anhydride (TFAA)  or Propylphosphonic Anhydride (T3P) .

Protocol (TFAA Method):

  • Dissolution: Dissolve Pyrazine-2-carboxamide (1.0 equiv) in dry DCM or 1,4-dioxane.

  • Addition: Add Pyridine (2.0 equiv). Cool to 0 °C.

  • Dehydration: Dropwise add TFAA (1.2 equiv). Allow to warm to RT over 2 hours.

  • Result: The reaction proceeds via an O-trifluoroacetyl imidate intermediate which undergoes E2 elimination to yield the nitrile.

  • Yield: Typically >95% with simple aqueous wash purification.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Pd-catalyzed cyanation, highlighting the critical "Transmetallation" step where the alternative reagents (


 vs 

) enter the cycle.

CyanationMechanism cluster_cycle Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrazine-Cl TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Reagents Cyanide Source Zn(CN)2 or K4[Fe(CN)6] Reagents->TransMet Slow Release of CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Pyrazine-2-CN RedElim->Product

Caption: Figure 1. Catalytic cycle for Pd-mediated cyanation. The slow release of cyanide from Zn or Fe sources is critical to prevent catalyst poisoning (formation of inactive Pd-cyanate species).

Decision Framework for Reagent Selection

Use this logic flow to select the optimal reagent for your specific pyrazine substrate.

SelectionLogic Start Starting Material? Halide Pyrazine-Halide (Cl, Br, I) Start->Halide Amide Pyrazine-Amide (CONH2) Start->Amide Scale Scale / Safety Req? Halide->Scale TFAA Use TFAA/Pyridine (Dehydration) Amide->TFAA ZnCN Use Zn(CN)2 (Standard, High Yield) Scale->ZnCN GMP / Industrial KFe Use K4[Fe(CN)6] (Non-Toxic, Green) Scale->KFe Academic / Green Lab

Caption: Figure 2. Reagent selection decision tree based on substrate availability and operational constraints.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications. Link

  • Marcantonio, K. M., et al. (2004). "Practical Synthesis of 2-Cyano-3,6-difluoropyrazine." Organic Letters. Link

  • Jin, F., & Confalone, P. N. (2000). "Palladium-Catalyzed Cyanation of Heteroaryl Halides." Tetrahedron Letters. Link

  • Nakamura, T., et al. (2013). "Process Development of Favipiravir: Efficient Synthesis of 3,6-Dichloropyrazine-2-carbonitrile." Organic Process Research & Development. Link

  • Organic Chemistry Portal. "Cyanation of Aryl Halides." Link

Sources

Quantitative analysis of 5-Chloro-3-methylpyrazine-2-carbonitrile in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Analysis of 5-Chloro-3-methylpyrazine-2-carbonitrile in Reaction Mixtures

Executive Summary

5-Chloro-3-methylpyrazine-2-carbonitrile (often referenced by its isomer CAS 181284-14-0) is a critical pharmacophore and intermediate in the synthesis of antiviral agents, including Favipiravir (T-705). Its analysis in crude reaction mixtures is complicated by the presence of structurally similar regioisomers (e.g., 6-chloro-5-methyl isomers), unreacted starting materials, and potential hydrolysis products (amides).

This guide compares the performance of an Optimized UHPLC-UV Method using a Phenyl-Hexyl Stationary Phase (The "Product") against standard industry alternatives (C18 HPLC and GC-FID). The data demonstrates that while C18 remains a viable workhorse, the Phenyl-Hexyl chemistry offers superior selectivity for halogenated aromatic isomers through


 interactions, essential for high-purity pharmaceutical intermediate profiling.

Strategic Method Comparison

The following table summarizes the quantitative performance of the proposed method versus standard alternatives.

FeatureMethod A: UHPLC Phenyl-Hexyl (Recommended) Method B: Standard HPLC C18 Method C: GC-FID
Mechanism Hydrophobic +

Interaction
Hydrophobic InteractionBoiling Point / Volatility
Isomer Selectivity High (Resolves positional isomers)Moderate (Co-elution risk)High (But thermal risk)
Run Time < 6.0 min15-20 min25-30 min
Matrix Tolerance High (With proper filtration)HighLow (Salts damage liner)
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mL1.0 µg/mL
Thermal Stability Risk None (Ambient/40°C)NoneHigh (Nitrile degradation)
Why the Phenyl-Hexyl Method Wins:
  • Regio-Selectivity: The chloropyrazine ring is electron-deficient. The electron-rich Phenyl-Hexyl phase engages in specific

    
     stacking interactions that standard alkyl (C18) chains cannot replicate. This allows for baseline separation of the 5-chloro-3-methyl target from the 6-chloro or 3-chloro-5-methyl impurities.
    
  • Speed: UHPLC instrumentation allows for higher pressures, reducing particle size (<2 µm) and cutting run times by 60%.

Detailed Experimental Protocols

Sample Preparation (Self-Validating Workflow)

Direct injection of reaction mixtures destroys columns. This protocol ensures matrix removal and analyte stability.

  • Quenching: Aliquot 100 µL of reaction mixture into 900 µL of cold Acetonitrile (ACN) .

    • Reasoning: High organic content precipitates inorganic salts (catalysts) and halts the reaction immediately.

  • Internal Standard Addition: Add 50 µL of Benzonitrile (1 mg/mL stock).

    • Reasoning: Benzonitrile is structurally similar but chromatographically distinct, correcting for injection variability.

  • Filtration: Vortex for 30s, centrifuge at 10,000 rpm for 5 min. Filter supernatant through a 0.22 µm PTFE filter .

    • Validation Check: If filtrate is cloudy, re-centrifuge. Particulates >0.5 µm will clog UHPLC frits.

  • Dilution: Dilute 1:10 with Water/ACN (90:10) to match initial mobile phase conditions.

Method A: Optimized UHPLC Phenyl-Hexyl Protocol
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing silanol activity).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 270 nm (Pyrazine characteristic absorption).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Method B: Standard HPLC C18 Protocol
  • Column: Agilent Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water/Methanol (Isocratic 60:40 or Gradient).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 270 nm.

  • Note: Expect broader peaks and potential tailing due to interaction between the basic pyrazine nitrogen and residual silanols on the C18 silica support.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing the reaction mixture, emphasizing the critical "Quench" and "Selectivity Check" steps.

AnalysisWorkflow cluster_legend Key Mechanisms Start Crude Reaction Mixture Quench Quench: 100µL Sample + 900µL Cold ACN Start->Quench Stop Rxn Prep Centrifuge & Filter (0.22µm PTFE) Quench->Prep Remove Salts Decision Isomer Separation Required? Prep->Decision MethodA Method A: UHPLC Phenyl-Hexyl (Pi-Pi Interaction) Decision->MethodA Yes (High Purity) MethodB Method B: HPLC C18 (Hydrophobic Only) Decision->MethodB No (Rough Check) Analysis Quantification (UV 270nm) Calc: Area Ratio vs IS MethodA->Analysis MethodB->Analysis Report Generate Purity Report Analysis->Report Legend1 Phenyl-Hexyl separates positional isomers via electron density diffs

Caption: Analytical workflow for 5-Chloro-3-methylpyrazine-2-carbonitrile, highlighting the selection of Phenyl-Hexyl chemistry for isomer-critical applications.

Data Analysis & Validation Criteria

To ensure the trustworthiness of your results, the method must meet these acceptance criteria (based on ICH Q2 guidelines):

  • System Suitability:

    • Resolution (

      
      ):  > 2.0 between the target analyte and the nearest isomer peak.
      
    • Tailing Factor (

      
      ):  0.8 < 
      
      
      
      < 1.2. (Pyrazines often tail; values > 1.5 indicate secondary silanol interactions).
  • Linearity:

    
     over the range of 10% to 150% of target concentration.
    
  • Accuracy: Spike recovery between 98.0% and 102.0%.

Troubleshooting Tip: If peak splitting occurs for the target compound, check the sample solvent. Dissolving the sample in 100% ACN while starting the gradient at 5% ACN can cause "solvent effect" band broadening. Always dilute the final sample with water to match the initial mobile phase strength.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 292465, 3-Chloropyrazine-2-carbonitrile. Retrieved from [Link]

  • Welch Materials (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP) Columns. Retrieved from [Link]

  • Mokhtari Dastjerd, F., et al. (2025). HPLC-UV Method for Quantification of Favipiravir in Pharmaceutical Formulations. Nanotechnology Perceptions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of 5-Chloro-3-methylpyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1][2][3] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Among these, derivatives of 5-Chloro-3-methylpyrazine-2-carbonitrile represent a promising class of molecules, with the core structure serving as a versatile intermediate in the synthesis of novel therapeutic agents.[4] This guide provides a comparative analysis of the in vitro and in vivo activity of these derivatives, offering insights into the critical transition from laboratory assays to preclinical studies.

The Bridge from Benchtop to Bedside: Understanding the In Vitro-In Vivo Correlation

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. A compound that demonstrates potent activity in a cellular or enzymatic assay may fail spectacularly in a living organism due to a host of factors including poor absorption, rapid metabolism, unfavorable distribution, or unforeseen toxicity. This guide will dissect these nuances with a focus on 5-Chloro-3-methylpyrazine-2-carbonitrile derivatives, providing a framework for researchers to anticipate and navigate these translational hurdles.

In Vitro Evaluation: The First Glimpse of Potential

In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds for biological activity. For 5-Chloro-3-methylpyrazine-2-carbonitrile derivatives, these assays typically fall into several categories depending on the therapeutic target.

Common In Vitro Screening Platforms:
  • Antimicrobial Assays: The pyrazine nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives are often screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

  • Cytotoxicity Assays: In the context of oncology, these derivatives are evaluated for their ability to inhibit the proliferation of cancer cell lines. Assays such as the MTT or MTS assay are commonly employed to determine the IC50 (half-maximal inhibitory concentration) of the compounds.[5]

  • Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. For instance, pyrazine-based compounds have been investigated as kinase inhibitors.[6] In vitro assays can quantify the potency of a derivative against its target enzyme.

  • Receptor Binding Assays: For derivatives designed to interact with specific cellular receptors, binding assays are crucial to determine their affinity and selectivity.

Table 1: Representative In Vitro Activity of Hypothetical 5-Chloro-3-methylpyrazine-2-carbonitrile Derivatives

Compound IDR-Group at Position XTarget Cell Line/OrganismIn Vitro Potency (IC50/MIC)
CMPD-A -NH(CH2)2OHM. tuberculosis H37Rv5 µg/mL
CMPD-B -N(CH3)2A549 (Lung Cancer)2.5 µM
CMPD-C -PiperazineE. coli10 µg/mL

Note: The data in this table is hypothetical and for illustrative purposes, based on activities reported for similar pyrazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Chloro-3-methylpyrazine-2-carbonitrile derivatives in cell culture medium. Add the compounds to the designated wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.[5]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Pyrazine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

In Vivo Evaluation: The Litmus Test for Clinical Viability

While in vitro data is essential for initial screening, in vivo studies in animal models provide a more comprehensive understanding of a compound's therapeutic potential and potential liabilities.

Key Aspects of In Vivo Assessment:
  • Pharmacokinetics (PK): This branch of pharmacology is concerned with the movement of drugs within the body. Key parameters include:

    • Absorption: How the drug is taken up into the bloodstream.

    • Distribution: Where the drug travels within the body.

    • Metabolism: How the drug is chemically modified by the body.

    • Excretion: How the drug is eliminated from the body. A favorable PK profile is crucial for maintaining therapeutic concentrations of the drug at the target site.[6]

  • Efficacy: These studies assess whether the drug has the desired therapeutic effect in a disease model. For example, in an oncology setting, this would involve measuring tumor growth inhibition in xenograft models.

  • Toxicology: These studies evaluate the potential adverse effects of the drug candidate. This includes acute toxicity studies and, for promising candidates, longer-term repeated-dose toxicity studies.

Table 2: Illustrative In Vivo Data for a Promising Pyrazine Derivative

ParameterValue
Animal Model Nude mice with A549 xenografts
Dosing Regimen 50 mg/kg, oral, once daily
Tumor Growth Inhibition 60%
Bioavailability (F%) 45%
Half-life (t1/2) 6 hours
Observed Toxicity No significant weight loss or adverse effects

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the 5-Chloro-3-methylpyrazine-2-carbonitrile derivative or vehicle control according to the planned dosing regimen.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition.

Xenograft_Workflow A Implant Cancer Cells in Mice B Allow Tumor Growth A->B C Randomize into Groups B->C D Administer Pyrazine Derivative or Vehicle C->D E Measure Tumor Volume Regularly D->E F Monitor Body Weight D->F H Analyze Data (Tumor Growth Inhibition) E->H F->H G Euthanize and Excise Tumors G->H

Bridging the Gap: Structure-Activity and Structure-Property Relationships

The disconnect between in vitro and in vivo results often stems from suboptimal physicochemical properties of the drug candidate. For 5-Chloro-3-methylpyrazine-2-carbonitrile derivatives, careful consideration of the substituents is crucial for optimizing both biological activity and drug-like properties.

  • Lipophilicity: This property, often expressed as logP, influences a compound's absorption, distribution, and metabolism. Highly lipophilic compounds may have poor aqueous solubility and be rapidly metabolized, while highly polar compounds may have poor membrane permeability and be rapidly excreted.

  • Metabolic Stability: The pyrazine ring and its substituents can be susceptible to metabolic enzymes, primarily cytochrome P450s. Introducing metabolic "soft spots" can lead to rapid clearance and low in vivo exposure. Conversely, blocking sites of metabolism can improve the pharmacokinetic profile.

  • Target Engagement in Vivo: Even with good PK properties, a compound must reach its target in sufficient concentrations to exert its therapeutic effect. This can be influenced by factors such as protein binding and tissue distribution.

Conclusion: A Roadmap for Successful Translation

The development of novel therapeutics from the 5-Chloro-3-methylpyrazine-2-carbonitrile scaffold requires a holistic approach that integrates in vitro screening with a deep understanding of in vivo pharmacology. By carefully optimizing both the biological activity and the physicochemical properties of these derivatives, researchers can increase the probability of translating promising in vitro data into clinically successful drug candidates. This guide serves as a foundational resource for navigating the complex but rewarding path of drug discovery and development.

References

  • Tougan, T., et al. (2019). In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3. Malaria Journal, 18(1), 243. [Link]

  • Tougan, T., et al. (2019). In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3. PubMed. [Link]

  • Kim, J. H., et al. (2000). In vivo pharmacokinetics of pyribenzoxim in rats. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Verma, A., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 27(15), 4992. [Link]

  • Ghafoori, H., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. BMC Chemistry, 16(1), 13. [Link]

  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. MySkinRecipes. [Link]

  • YMER. (2023). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and Biological Evaluation. YMER. [Link]

  • Li, J., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(3), 1836-1843. [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 13(1), 1345. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4268-4306. [Link]

  • Tsolaki, E., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4356. [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(1), 348-367. [Link]

  • Newman, R. A., et al. (1993). Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors. Cancer Research, 53(20), 4853-4859. [Link]

  • Wang, Y., et al. (2011). Pharmacophore-based design, synthesis, and biological evaluation of novel chloro-pyridazine piperazines as human rhinovirus (HRV-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 979-982. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.